molecular formula C13H18N2O4 B1290603 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile CAS No. 950596-58-4

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Cat. No.: B1290603
CAS No.: 950596-58-4
M. Wt: 266.29 g/mol
InChI Key: XCXKYIJVCWFCLF-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKYIJVCWFCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635828
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950596-58-4
Record name 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document outlines its known characteristics, provides a detailed experimental protocol for its utilization in the synthesis of Erlotinib, and discusses its significance within the context of drug development. While direct biological activity of this compound is not extensively documented, its role as a precursor to a potent anti-cancer agent underscores its importance in medicinal chemistry.

Core Properties and Characteristics

This compound is a pale yellow solid organic compound.[1] Its core structure consists of a benzonitrile scaffold substituted with an amino group and two methoxyethoxy side chains. These functional groups are instrumental in its chemical reactivity, particularly in the construction of the quinazoline ring system of Erlotinib.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 950596-58-4[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₄[1][4]
Molecular Weight 266.3 g/mol [3]
Appearance Pale yellow powder[1]
Melting Point 73 to 77°C[4]
Purity (by HPLC) ≥ 98.0%[1]
Moisture Content ≤ 0.5%[1]
Single Impurity ≤ 1.0%[1]
Solubility Sparingly soluble in water[5]
Storage Cool, dry place[1]
Structural Information
IdentifierValue
IUPAC Name This compound
SMILES COCCOc1cc(C#N)c(N)cc1OCCOC
InChI Key XCXKYIJVCWFCLF-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Experimental Protocol: One-Pot Synthesis of Erlotinib from this compound

This protocol describes the formation of the quinazoline ring and its subsequent functionalization in a single reaction vessel.

Materials:

  • This compound

  • Acetonitrile

  • 3-Ethynylaniline hydrochloride

  • Trifluoroacetic acid

  • Formamidine acetate

  • Methylethylketone

  • Ethyl acetate

  • Hydrochloric acid (37% solution)

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge a reaction flask with this compound (0.139 mol) and acetonitrile (185 ml).

  • To the resulting mixture, add 3-ethynylaniline hydrochloride (0.195 mol), trifluoroacetic acid (0.152 mol), and formamidine acetate (0.145 mol).

  • Heat the reaction mixture to the reflux temperature of acetonitrile and maintain under these conditions for approximately fifteen hours.

  • After the reaction is complete, cool the mixture to approximately 25°C.

  • Remove the acetonitrile by distillation under vacuum.

  • Add methylethylketone (430 ml) to the residue.

  • The resulting raw product is suspended in ethyl acetate (450 ml).

  • Add a 37% solution of hydrochloric acid (0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.

  • Filter the resulting solid, wash it, and dry it in a vacuum oven at 45°C to yield Erlotinib hydrochloride.

Biological Significance and Role in Drug Development

The primary significance of this compound lies in its role as a direct precursor to Erlotinib, a potent tyrosine kinase inhibitor.[1][3] Erlotinib targets the epidermal growth factor receptor (EGFR), which is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer.[7]

Connection to the EGFR Signaling Pathway

The synthesis of Erlotinib from this compound directly contributes to the development of a therapeutic agent that intervenes in a critical cancer-promoting pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation, Survival, Metastasis EGFR->Proliferation Activates EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits Intermediate This compound Intermediate->Erlotinib Synthesis

Diagram 1: Role of the intermediate in the synthesis of Erlotinib and its therapeutic target.
Experimental Workflow Logic

The synthesis of a targeted therapeutic like Erlotinib from a key intermediate such as this compound is a multi-step process. The following diagram illustrates a generalized workflow from the intermediate to the final active pharmaceutical ingredient (API).

Synthesis_Workflow Start This compound Step1 Cyclization & Functionalization (e.g., with formamidine acetate and 3-ethynylaniline) Start->Step1 Step2 Purification of Crude Erlotinib Step1->Step2 Step3 Salt Formation (e.g., with HCl) Step2->Step3 End Erlotinib HCl (API) Step3->End

Diagram 2: Generalized synthetic workflow from the intermediate to the final API.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. Based on available safety data sheets for similar compounds, it is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pivotal molecule in the field of oncology drug development. Its well-defined chemical properties and its role as a key intermediate in the synthesis of Erlotinib make it a compound of high interest to medicinal chemists and pharmaceutical scientists. While further research into its own potential biological activities could be warranted, its current value is firmly established in its contribution to the production of a life-saving targeted cancer therapy. This guide serves as a foundational resource for professionals working with this important compound.

References

An In-depth Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 950596-58-4

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key chemical intermediate in the synthesis of targeted cancer therapeutics. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and outlines its primary application in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of technical information.

Introduction

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with an amino group and two methoxyethoxy side chains. Its principal significance lies in its role as a crucial precursor in the multi-step synthesis of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1] Erlotinib is a widely used therapeutic agent for the treatment of non-small cell lung cancer and other malignancies. The specific isomeric arrangement of the functional groups on the benzonitrile ring of this intermediate is vital for the successful construction of the quinazoline core of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈N₂O₄[2][3]
Molecular Weight 266.29 g/mol [2][4]
Appearance Solid, white to pale yellow powder[5]
Melting Point 73 to 77°C[6]
Purity ≥97% (typical)[6]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 8[4]
Topological Polar Surface Area 86.7 Ų[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is a key part of the overall synthesis of Erlotinib. The general synthetic pathway involves the nitration of a benzonitrile precursor followed by the reduction of the nitro group to an amine.

Synthetic Pathway Overview

The synthesis begins with 3,4-bis(2-methoxyethoxy)benzonitrile, which is nitrated to introduce a nitro group at the 2-position of the benzene ring, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. This nitro-intermediate is then selectively reduced to afford the final product, this compound.

G cluster_synthesis Synthetic Pathway 3_4_bis 3,4-bis(2-methoxyethoxy)benzonitrile nitro_intermediate 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile 3_4_bis->nitro_intermediate Nitration target_compound This compound nitro_intermediate->target_compound Reduction erlotinib Erlotinib target_compound->erlotinib Further Cyclization & Coupling

Caption: Synthetic pathway to this compound and its role in Erlotinib synthesis.

Experimental Methodologies

The following protocols are based on established methods for analogous compounds and information from patent literature. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (Nitration)

This procedure is adapted from patent literature describing the nitration of a benzonitrile precursor.

  • Materials:

    • 3,4-bis(2-methoxyethoxy)benzonitrile

    • 70% Nitric Acid

    • Ice-water mixture

  • Procedure:

    • In a suitable reaction vessel, maintain 70% nitric acid (84 ml) at 40°C.

    • Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42 g) to the nitric acid over a period of 2 hours with constant stirring.

    • After the addition is complete, continue stirring the reaction mixture for an additional hour.

    • Quench the reaction by carefully pouring the mixture into an ice-water bath to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry the solid at 50°C to yield the yellow solid product.

Step 2: Synthesis of this compound (Reduction)

This protocol describes a general method for the reduction of an aromatic nitro group using tin(II) chloride.

  • Materials:

    • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

    • Ethanol

    • Tin(II) chloride dihydrate

    • Concentrated hydrochloric acid

    • Sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend the nitro compound (1.0 equivalent) in ethanol.

    • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific experimental data for this compound is not widely published, the following represents the expected analytical profile.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy protons, ethoxy protons, and the amino group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern on the benzene ring.
¹³C NMR Resonances for the carbon atoms of the benzonitrile core, the methoxy and ethoxy groups, and the cyano carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₈N₂O₄). Fragmentation patterns would be consistent with the loss of side chains and other characteristic fragments.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a common method for purity analysis of such compounds.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C≡N stretching of the nitrile group, C-O stretching of the ether linkages, and aromatic C-H and C=C stretching.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Erlotinib.[8] Erlotinib is an EGFR tyrosine kinase inhibitor that functions by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting the signal transduction cascade that leads to malignant cell proliferation.[1] The structural integrity of this compound is paramount for the successful construction of the 6,7-bis(2-methoxyethoxy)quinazoline core of Erlotinib.

G cluster_workflow Role in Erlotinib Synthesis Start Starting Materials Intermediate_Synth Synthesis of This compound Start->Intermediate_Synth Cyclization Quinazoline Ring Formation Intermediate_Synth->Cyclization Coupling Coupling with 3-Ethynylaniline Cyclization->Coupling Erlotinib Erlotinib (API) Coupling->Erlotinib

Caption: Workflow illustrating the central role of the target compound in the synthesis of Erlotinib.

Safety and Handling

Conclusion

This compound is a fine chemical with a critical role in the pharmaceutical industry, specifically in the production of the anti-cancer drug Erlotinib. This guide has provided a summary of its chemical properties, detailed its synthesis, and highlighted its primary application. Further research into the potential biological activities of this intermediate, if any, could be of interest, although its current value is firmly established in its role as a synthetic building block.

References

"2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document details the molecular structure, physicochemical properties, and experimental protocols related to its synthesis and application. Furthermore, it contextualizes the compound's relevance by illustrating the EGFR signaling pathway, a critical target in oncology.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzonitrile featuring an amino group and two methoxyethoxy side chains. These functional groups contribute to its utility as a versatile precursor in pharmaceutical synthesis.[1]

Below is a diagram of its molecular structure.

Caption: 2D Molecular Structure of this compound

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 950596-58-4[1][2][3]
Molecular Formula C₁₃H₁₈N₂O₄[1][2]
Molecular Weight 266.29 g/mol [1]
Appearance Pale yellow powder/solid[3]
Melting Point 73 to 77 °C[2]
Purity ≥97%[2]
Solubility Sparingly soluble in water[1]
Storage Keep in a cool, dry place-

Experimental Protocols

This compound is a crucial intermediate in the synthesis of Erlotinib.[4] The following protocols are based on procedures outlined in patent literature for the synthesis of this intermediate and its subsequent conversion.

Synthesis of this compound

The synthesis involves a two-step process starting from 3,4-bis(2-methoxyethoxy)benzonitrile: nitration followed by reduction.

Step 1: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile This step introduces a nitro group at the 2-position of the benzene ring.

  • Materials:

    • 3,4-bis(2-methoxyethoxy)benzonitrile

    • Concentrated Nitric Acid

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid in a reaction vessel equipped with a stirrer and cooling bath.

    • Cool the mixture to 0 °C.

    • Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Step 2: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile This step reduces the nitro group to an amino group to yield the final product.

  • Materials:

    • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

    • Palladium on Carbon (Pd/C) catalyst

    • Ammonium formate

    • Isopropanol and Water

  • Procedure:

    • To a flask containing Pd/C, add a solution of ammonium formate in water.

    • Stir the mixture briefly to activate the catalyst.

    • Add a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in isopropanol to the flask.

    • Stir the reaction mixture at room temperature. The reduction is typically rapid.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the filter cake with isopropanol and ethyl acetate.

    • Evaporate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.[5]

Use in Erlotinib Synthesis

This compound is a direct precursor to Erlotinib via reaction with 3-ethynylaniline and a formylating agent.

  • Materials:

    • This compound

    • 3-ethynylaniline hydrochloride

    • Formamidine acetate

    • Trifluoroacetic acid

    • Acetonitrile

  • Procedure:

    • Charge a reaction flask with this compound and acetonitrile.[6]

    • Add 3-ethynylaniline hydrochloride, trifluoroacetic acid, and formamidine acetate to the mixture.[6]

    • Heat the reaction mixture to reflux and maintain for several hours.[6]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent by distillation under vacuum.

    • The resulting crude product is Erlotinib, which can then be purified and converted to its hydrochloride salt.

Biological Context and Signaling Pathways

This compound's significance lies in its role as an intermediate for Erlotinib, a potent inhibitor of the EGFR tyrosine kinase.[4] Overactivity of the EGFR signaling pathway is a key driver in the growth and proliferation of several cancers.[7][8]

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by EGFR Tyrosine Kinase Inhibitors (TKIs) like Erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib (TKI) Erlotinib->EGFR Inhibits (ATP competition)

Caption: Simplified EGFR Signaling Pathway and Inhibition by Erlotinib.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10] These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Erlotinib acts by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[6]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and purification of an organic compound like this compound.

experimental_workflow start Start: Reagent Preparation reaction Chemical Reaction (e.g., Nitration or Reduction) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete drying Drying of Organic Phase (e.g., with Na₂SO₄) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography or Recrystallization) evaporation->purification analysis Product Analysis (NMR, MS, Purity Check) purification->analysis end Final Product analysis->end

Caption: General Experimental Workflow for Synthesis and Purification.

This workflow represents a standard procedure in synthetic organic chemistry, from the initial reaction setup to the final analysis and isolation of the pure compound.[11] Each step is crucial for achieving a high yield and purity of the target molecule.

References

Technical Guide: Solubility Profile of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[1][2] Understanding the physicochemical properties, particularly the solubility profile, of this intermediate is crucial for process optimization, formulation development, and ensuring consistent quality in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and its role in the synthesis of Erlotinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's behavior in various solvent systems and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₄[3][4][5][6][7]
Molecular Weight 266.29 g/mol [4]
CAS Number 950596-58-4[4]
Appearance Solid, Pale yellow powder[3]
Melting Point 73 to 77°C[3][5]
Purity ≥97%[3][5]
XLogP3-AA (Computed) Not Available
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 8[4]
Topological Polar Surface Area 86.7 Ų[4]

Solubility Profile

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this compound in common aqueous or organic solvents has been publicly reported. The compound is described as "sparingly soluble in water".[4]

Qualitative Solubility Information

Based on its chemical structure, which includes both polar (amino, ether) and non-polar (benzene ring) moieties, this compound is expected to exhibit limited solubility in water and higher solubility in polar organic solvents. For structurally related compounds like 2-Amino-4-methoxy-5-nitrobenzonitrile, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol are suggested as good starting points for dissolution.[8] Gentle heating (40-50°C) and sonication can be employed to enhance the dissolution of similar compounds.[8]

Experimental Protocols for Solubility Determination

Given the absence of published solubility data, experimental determination is necessary. The following are detailed protocols for two standard methods for determining the solubility of a solid compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The experiment should be performed in triplicate to ensure accuracy.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Allow suspension to settle D->E F Withdraw and filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration can be used to determine the pH-dependent solubility and the pKa. This method is particularly useful for compounds with acidic or basic functional groups.

Materials:

  • This compound

  • Water or a suitable co-solvent system

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter with a suitable electrode

  • Automatic titrator or burette

  • Stirrer and stir bar

Procedure:

  • Prepare a suspension of this compound in a known volume of water or co-solvent.

  • Immerse the pH electrode and the titrant delivery tube into the suspension.

  • Stir the suspension continuously.

  • Titrate the suspension with the standardized acid or base in small increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the point where all the solid has dissolved.

  • Plot the pH versus the volume of titrant added. The point at which the slope of the curve changes significantly can be used to determine the solubility at different pH values and the pKa of the compound.

Role as a Synthetic Intermediate

This compound is a crucial intermediate in the multi-step synthesis of the anti-cancer drug Erlotinib. Its formation and subsequent reaction are critical for the successful production of the final API.

G A Starting Materials B This compound (Intermediate) A->B Synthesis Steps C Erlotinib (Final API) B->C Further Reactions

Caption: Role of the compound as an intermediate in Erlotinib synthesis.

Conclusion

References

Spectroscopic and Synthetic Profile of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[1][2][3] Due to the limited availability of public experimental spectroscopic data for this specific compound, this document combines known physical properties with predicted spectroscopic data based on its chemical structure and the analysis of analogous compounds. Detailed, generalized experimental protocols for spectroscopic analysis are also provided to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a pale yellow, solid powder.[1] It is characterized by an amino group, two methoxyethoxy side chains, and a nitrile group attached to a central benzene ring.[4] These functional groups make it a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.

PropertyValueSource
CAS Number 950596-58-4[4]
Molecular Formula C₁₃H₁₈N₂O₄[4][5]
Molecular Weight 266.29 g/mol [4]
Appearance Pale yellow powder[1]
Purity ≥98.0% (by HPLC)[1]
Melting Point 73 to 77°C[5]
Solubility Sparingly soluble in water[4]
Storage 2-8°C in a refrigerator[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~6.9 - 7.1s1HAromatic H (H-6)The aromatic proton is expected to be a singlet due to the surrounding substituents.
~6.2 - 6.4s1HAromatic H (H-3)This aromatic proton will also appear as a singlet.
~4.5 - 5.0br s2H-NH₂The amino protons typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent.
~4.0 - 4.2t4H-O-CH₂-CH₂-O-The methylene protons adjacent to the aromatic ring's oxygen atoms are expected to be a triplet.
~3.7 - 3.9t4H-O-CH₂-CH₂-O-The methylene protons adjacent to the methoxy groups are also expected to be a triplet.
~3.4 - 3.5s6H-O-CH₃The methyl protons of the two methoxy groups will appear as a sharp singlet.
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~150 - 155C-4, C-5Aromatic carbons attached to the oxygen of the methoxyethoxy groups.
~145 - 150C-2Aromatic carbon bonded to the amino group.
~118 - 122C-6Aromatic CH.
~117 - 120C≡NNitrile carbon.
~100 - 105C-3Aromatic CH.
~95 - 100C-1Aromatic carbon attached to the nitrile group.
~70 - 72-O-CH₂-CH₂-O-Methylene carbons of the ethoxy groups.
~68 - 70-O-CH₂-CH₂-O-Methylene carbons of the ethoxy groups.
~59 - 60-O-CH₃Methyl carbons of the methoxy groups.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
2950 - 2850MediumC-H stretch (aliphatic)
2220 - 2230Strong, SharpC≡N stretch (nitrile)
1600 - 1620MediumN-H bend (amine)
1500 - 1520StrongAromatic C=C stretch
1250 - 1270StrongAryl-O stretch (asymmetric)
1020 - 1050StrongC-O stretch (ether)
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
266100[M]⁺ (Molecular Ion)
207High[M - OCH₂CH₂OCH₃]⁺
179Moderate[M - OCH₂CH₂OCH₃ - CO]⁺
73High[CH₂CH₂OCH₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7][8]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[8] If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean before use.

    • Place a small amount of the solid sample directly onto the ATR crystal.[9]

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[10]

    • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[1]

    • Filter the final solution through a 0.22 µm filter to remove any particulate matter.[11]

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Introduce the sample solution into an ESI mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound Prep_NMR Prepare NMR Sample (5-25 mg in 0.6 mL solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (small amount for ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (1-10 µg/mL solution) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Confirmation Structural Confirmation MS->Confirmation Structure->Confirmation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] Store the compound in a locked, cool, and dry place.[5][14]

References

The Lynchpin of Erlotinib Synthesis: A Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the pharmaceutical intermediate, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, in the synthesis of the targeted cancer therapeutic, Erlotinib. This document provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its pivotal position in the drug development workflow, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction: The Unsung Hero of Targeted Therapy

In the intricate multi-step synthesis of complex active pharmaceutical ingredients (APIs), intermediates are the essential building blocks that pave the way for the final drug product. This compound (CAS No. 950596-58-4) is a prime example of such a crucial intermediate, serving as a cornerstone in the manufacturing of Erlotinib. Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), a key player in the proliferation of certain cancer cells. The purity, yield, and overall quality of this compound directly impact the efficacy and safety of the final Erlotinib drug product. This guide will illuminate the technical details surrounding this vital pharmaceutical intermediate.

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis, purification, and quality control. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 950596-58-4[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance Pale yellow to white powder/solid[2][3]
Melting Point 73 to 77°C[4]
Purity (by HPLC) ≥97%, typically ≥99%[2][4]
Moisture Content ≤1.0%[5]
Solubility Sparingly soluble in water[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of 3,4-dihydroxybenzaldehyde, followed by conversion to a benzonitrile, nitration, and a final reduction. The overall synthetic workflow is depicted below.

G A 3,4-Dihydroxybenzaldehyde B 3,4-bis(2-methoxyethoxy)benzaldehyde A->B Alkylation C 3,4-bis(2-methoxyethoxy)benzonitrile B->C Conversion to Nitrile D 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile C->D Nitration E This compound D->E Reduction

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

The following protocols are based on established synthetic routes for Erlotinib and its intermediates.

Step 1: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

This step involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.

  • Materials:

    • 3,4-bis(2-methoxyethoxy)benzonitrile (42g)

    • 70% Nitric acid (84ml)

    • Ice-water

  • Procedure:

    • Maintain 70% nitric acid (84ml) at 40°C.

    • Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) over a period of 2 hours with continuous stirring.

    • After the complete addition, continue stirring for an additional hour.

    • Quench the reaction mixture in ice-water to precipitate the product.

    • Filter the precipitate, wash with water, and dry the material at 50°C.

    • This yields a yellow solid of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.[6]

  • Quantitative Data:

ParameterValueReference
Yield 90%[6]
Melting Point 139-143°C[6]

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. The following is a representative protocol adapted from the reduction of a structurally similar nitro compound used in Erlotinib synthesis.[7]

  • Materials:

    • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate

    • 2-Propanol

    • Water

    • Ethyl acetate

  • Procedure:

    • In a reaction flask, add 2-propanol and the Pd/C catalyst.

    • Prepare a solution of ammonium formate in water and add it to the flask. Stir the mixture for approximately 1 minute to activate the catalyst.

    • Add 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile to the reaction mixture.

    • Stir the reaction at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate and 2-propanol.

    • Evaporate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

  • Quantitative Data:

ParameterValueReference
Purity (by HPLC) ≥99%[2]

Role in Drug Development and Erlotinib Synthesis

This compound is a pivotal intermediate that feeds directly into the final steps of Erlotinib synthesis. Its primary amino group and the nitrile functionality are key for the construction of the quinazoline ring system of Erlotinib.

G cluster_0 Reactants A This compound D Erlotinib A->D One-pot reaction B 3-Ethynylaniline Hydrochloride B->D C Formamidine Acetate C->D E Erlotinib Hydrochloride D->E Salt Formation

Figure 2: Role of the intermediate in the one-pot synthesis of Erlotinib.

A modern and efficient method for the synthesis of Erlotinib from this compound is a one-pot reaction as described in patent literature.[8] This process involves the reaction of the intermediate with 3-ethynylaniline hydrochloride and formamidine acetate to directly form the quinazoline ring and introduce the 3-ethynylphenylamino group, leading to Erlotinib.[8]

Erlotinib's Mechanism of Action: The EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). In certain cancers, EGFR is overactive, leading to uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the EGFR tyrosine kinase, Erlotinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.

G cluster_0 cluster_1 cluster_2 EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Figure 3: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

The key downstream pathways affected by Erlotinib's inhibition of EGFR include the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a major regulator of cell survival. By blocking these pathways, Erlotinib effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling.

Conclusion

This compound is a non-negotiable intermediate in the efficient and scalable synthesis of Erlotinib. Its chemical properties and the robustness of its synthesis are critical determinants of the quality of the final API. This guide has provided a detailed technical overview for researchers and drug development professionals, highlighting the importance of this intermediate in the broader context of targeted cancer therapy. A thorough understanding and control over the synthesis and quality of such intermediates are fundamental to the successful development of life-saving pharmaceuticals.

References

The Crucial Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in the Synthesis of Erlotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of this complex molecule relies on a series of precise chemical transformations, with the intermediate 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile playing a pivotal role. This technical guide provides an in-depth exploration of the synthesis of Erlotinib, focusing on the formation and subsequent reactions of this key benzonitrile derivative. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Erlotinib and its Mechanism of Action

Erlotinib hydrochloride, marketed as Tarceva®, is a targeted cancer therapy that functions by inhibiting the tyrosine kinase activity of EGFR.[1][2] Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2] Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[2] This disruption of key pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.[1]

Erlotinib's Targeted Signaling Pathway

The efficacy of Erlotinib is rooted in its ability to selectively target the EGFR signaling pathway. The following diagram illustrates the mechanism of action of Erlotinib.

erlotinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation ATP ATP ADP ADP Ras Ras pEGFR->Ras PI3K PI3K pEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Erlotinib's Mechanism of Action on the EGFR Signaling Pathway.

The Synthetic Pathway to Erlotinib: The Central Role of the Benzonitrile Intermediate

The synthesis of Erlotinib is a multi-step process that can be initiated from various starting materials, including 3,4-dihydroxybenzoic acid or 3,4-dihydroxy benzaldehyde. A common and efficient route involves the formation of This compound as a key intermediate. This compound provides the core aniline structure necessary for the construction of the quinazoline ring system of Erlotinib.

Overall Synthesis Workflow

The general synthetic scheme leading to Erlotinib through the benzonitrile intermediate is depicted below.

erlotinib_synthesis_workflow A 3,4-Dihydroxybenzonitrile or precursor R1 Alkylation A->R1 B 4,5-Bis(2-methoxyethoxy)benzonitrile R2 Nitration B->R2 C 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile R3 Reduction C->R3 D This compound R4 Formylation D->R4 E N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine R5 Cyclization/ Coupling E->R5 F Erlotinib G 3-Ethynylaniline G->R5 R1->B R2->C R3->D R4->E R5->F

Figure 2: General Synthesis Workflow for Erlotinib.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of Erlotinib, focusing on the formation and reaction of this compound.

Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (Precursor to the Key Intermediate)

The synthesis begins with the protection of the hydroxyl groups of a suitable starting material, followed by nitration.

Protocol:

  • Alkylation: 3,4-dihydroxy benzaldehyde is reacted with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate in an inert solvent like DMF to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.

  • Oxime Formation and Dehydration: The resulting benzaldehyde is converted to its corresponding aldoxime, which is then dehydrated to form 3,4-bis(2-methoxyethoxy)benzonitrile.

  • Nitration: The benzonitrile is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
Nitration 3,4-bis(2-methoxyethoxy)benzonitrileNitric Acid, Sulfuric Acid0 - 51 - 2~90

Table 1: Summary of the Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Core Synthesis Step: Reduction to this compound

This is a critical step where the nitro group is reduced to an amine, forming the key intermediate.

Protocol:

  • To a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in a suitable solvent such as ethanol or isopropanol, a reducing agent is added.

  • Commonly used reducing systems include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., sodium dithionite or iron powder in acetic acid).

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield pure this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
Reduction 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrileH₂, Pd/C, Ethanol252 - 4>95

Table 2: Summary of the Synthesis of this compound.

Cyclization and Coupling to form Erlotinib

The final steps involve the construction of the quinazoline ring and coupling with 3-ethynylaniline.

Protocol:

  • Formylation: this compound is reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the intermediate N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.[2]

  • Cyclization and Coupling: This intermediate is then reacted with 3-ethynylaniline in a suitable solvent, often with an acid catalyst. This one-pot reaction leads to the formation of the quinazoline ring and the desired Erlotinib base.

  • Salt Formation: The Erlotinib base is then treated with hydrochloric acid in a suitable solvent to precipitate Erlotinib hydrochloride, the active pharmaceutical ingredient.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Overall Yield (%) from Benzonitrile
Formylation & Cyclization This compound, 3-EthynylanilineDMF-DMA, Acetic Acid100 - 1204 - 6~70-80

Table 3: Summary of the Conversion of the Benzonitrile Intermediate to Erlotinib.

Conclusion

The synthesis of Erlotinib is a testament to the intricate and precise nature of modern pharmaceutical chemistry. This compound stands out as a critical intermediate, providing the foundational structure upon which the potent EGFR inhibitor is built. The detailed protocols and data presented in this guide underscore the importance of this compound and provide a valuable resource for scientists and researchers dedicated to the development of life-saving cancer therapies. A thorough understanding of the synthesis and role of this key intermediate is essential for process optimization, impurity profiling, and the development of next-generation kinase inhibitors.

References

An In-depth Technical Guide to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Derivatives and Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, its pivotal role as a key intermediate in the synthesis of the Epidermal Growth Factor Receptor (EGFR) inhibitor Erlotinib, and the broader landscape of its derivatives and analogs. This document details the synthesis, biological activity, and structure-activity relationships of these compounds, offering valuable insights for researchers in oncology and medicinal chemistry.

Core Compound: this compound

This compound is a crucial building block in the synthesis of a class of potent anticancer agents known as 4-anilinoquinazolines. Its primary significance lies in its use as a precursor for the production of Erlotinib, a first-generation EGFR tyrosine kinase inhibitor.

Chemical Properties:

PropertyValue
CAS Number 950596-58-4
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance Pale yellow powder
Purity ≥98.0% (HPLC)

Erlotinib and its Derivatives: Potent EGFR Inhibitors

The primary derivative of this compound is Erlotinib. By inhibiting the tyrosine kinase activity of EGFR, Erlotinib blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][2][3] Recent research has focused on synthesizing derivatives of Erlotinib to enhance its anticancer activity and overcome drug resistance. A notable class of these derivatives incorporates a 1,2,3-triazole moiety.

Quantitative Biological Data:

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of Erlotinib and some of its 1,2,3-triazole derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Erlotinib HeLa>10
KYSE4105.00 ± 0.46
KYSE4507.60 ± 0.51
H165014.00 ± 1.19
HCC82711.81 ± 1.02
Erlotinib-Triazole Derivative 4d HeLa7.02
Erlotinib-Triazole Derivative 4i HeLa4.36
Erlotinib-Triazole Derivative 4k HeLa4.16
Erlotinib-Triazole Derivative 4l HeLa4.51
Erlotinib-Triazole Derivative 4m HeLa3.79
Erlotinib-Triazole Derivative 4n HeLa8.21
Erlotinib-Triazole Derivative 3d KYSE70TR7.17 ± 0.73
KYSE410TR7.91 ± 0.61
KYSE450TR10.02 ± 0.75
H1650TR5.76 ± 0.33
HCC827GR2.38 ± 0.17

Signaling Pathway Inhibition

The primary mechanism of action for Erlotinib and its analogs is the inhibition of the EGFR signaling cascade. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways that promote cell growth and proliferation. Erlotinib competitively binds to the ATP-binding site in the tyrosine kinase domain of EGFR, preventing this phosphorylation and thereby inhibiting the signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib / Analogs Erlotinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib and its analogs.

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives, including Erlotinib, typically involves a multi-step process starting from a substituted 2-aminobenzonitrile, such as this compound.

Step 1: Cyclization to form the Quinazoline Core A substituted 2-aminobenzonitrile is reacted with formamidine acetate in a suitable solvent like acetonitrile, often with the addition of an acid catalyst such as trifluoroacetic acid. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 4-aminoquinazoline intermediate.

Step 2: Nucleophilic Aromatic Substitution The resulting 4-aminoquinazoline intermediate is then reacted with a substituted aniline, for example, 3-ethynylaniline for the synthesis of Erlotinib. This reaction is typically carried out in a polar solvent and may be heated to drive the substitution reaction to completion.

Step 3: Salt Formation (Optional) The final product can be converted to a pharmaceutically acceptable salt, such as a hydrochloride salt, by treatment with the corresponding acid.

Synthesis_Workflow Start 2-Aminobenzonitrile Derivative Intermediate 4-Aminoquinazoline Intermediate Start->Intermediate Cyclization Reagent1 Formamidine Acetate Acetonitrile, TFA Reagent1->Intermediate Product 4-Anilinoquinazoline Product Intermediate->Product Nucleophilic Substitution Reagent2 Substituted Aniline Solvent, Heat Reagent2->Product Salt Pharmaceutical Salt Product->Salt Salt Formation

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds and a reference inhibitor (e.g., Erlotinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute these in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and the peptide substrate in the kinase assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Then, add the diluted EGFR enzyme to each well and incubate briefly.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which generates a luminescent signal proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percent inhibition of EGFR activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a fundamentally important molecule in the synthesis of Erlotinib and serves as a valuable scaffold for the development of novel EGFR inhibitors. The exploration of its derivatives, particularly those incorporating heterocyclic moieties like 1,2,3-triazoles, has shown promise in enhancing anticancer activity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and innovate in the field of targeted cancer therapy. Future work should continue to explore diverse structural modifications to this core scaffold to identify next-generation EGFR inhibitors with improved potency, selectivity, and resistance profiles.

References

"2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" mechanism of action in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 950596-58-4), a highly functionalized aromatic compound critical to the field of medicinal chemistry. The document details its physicochemical properties, provides a step-by-step synthesis protocol, and elucidates its primary mechanism of action as a key intermediate in the synthesis of quinazoline-based pharmaceuticals. Specifically, its role as a precursor to potent tyrosine kinase inhibitors, such as Erlotinib, is examined. The guide incorporates detailed experimental protocols, quantitative data, and workflow diagrams to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a pivotal building block in the synthesis of complex heterocyclic systems. Its structure, featuring an ortho-amino nitrile arrangement on a benzene ring substituted with two methoxyethoxy side chains, provides a unique combination of reactivity and solubility, making it an ideal precursor for constructing the quinazoline core found in numerous biologically active molecules.[1][2] Its most notable application is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[3] This document outlines the synthesis of this intermediate and details its reaction mechanism in the subsequent formation of the quinazoline ring system.

Physicochemical and Quantitative Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
CAS Number 950596-58-4[1][2]
Molecular Formula C₁₃H₁₈N₂O₄[4]
Molecular Weight 266.29 g/mol [2]
Appearance Solid, powder[2][5]
Melting Point 73 to 77 °C[4]
Purity Typically ≥97%[4]
Topological Polar Surface Area 86.7 Ų[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 8[2]

Synthesis of this compound

The synthesis of the title compound is a multi-step process starting from 3,4-dihydroxybenzaldehyde. The overall workflow involves protection of the hydroxyl groups, conversion of the aldehyde to a nitrile, followed by nitration and reduction.[3]

Synthetic Workflow

The logical flow for the synthesis is depicted below, illustrating the progression from the starting material to the final product.

G A 3,4-Dihydroxybenzaldehyde B 3,4-bis(2-Methoxyethoxy)benzaldehyde A->B Alkylation (Bromoethyl methyl ether) C 3,4-bis(2-Methoxyethoxy)benzonitrile B->C Nitrile Formation D 4,5-bis(2-Methoxyethoxy)-2-nitrobenzonitrile C->D Nitration E This compound D->E Nitro Group Reduction

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative protocol derived from patent literature.[3] Researchers should adapt these procedures with appropriate laboratory safety practices.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add 2-bromoethyl methyl ether (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.

Step 2: Synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile

  • Convert the aldehyde from Step 1 to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).

  • Dehydrate the resulting oxime to the nitrile using a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.

  • Purify the product, 3,4-bis(2-methoxyethoxy)benzonitrile, via standard laboratory techniques.

Step 3: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile (1 equivalent) in a suitable solvent like acetic acid or sulfuric acid at 0 °C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5 °C.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture onto ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Step 4: Synthesis of this compound

  • Reduce the nitro group of the compound from Step 3. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C or PtO₂ catalyst) or chemical reduction (e.g., using iron powder in acetic acid, or sodium dithionite).[3]

  • For chemical reduction, suspend the nitro compound in a solvent like ethanol or acetic acid and add the reducing agent portion-wise.

  • Heat the mixture gently (e.g., 50-60 °C) to facilitate the reaction.

  • After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the final product, this compound.

Mechanism of Action in Quinazoline Synthesis

The synthetic utility of this compound stems from the reactivity of its ortho-disposed amino and nitrile functional groups. These groups serve as the key components for the construction of the pyrimidine ring of the quinazoline system. The process is a variation of cyclocondensation reactions used for quinazoline synthesis.[6]

Reaction Pathway to Erlotinib

The formation of the quinazoline ring involves an initial activation of the aminobenzonitrile, followed by condensation with an aniline and subsequent intramolecular cyclization.[3]

G A This compound B N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine A->B Formylation (DMF-DMA) D N-Arylformamidine Intermediate B->D Condensation C 3-Ethynyl Aniline C->D E Intramolecular Cyclization (Tautomerization) D->E Ring Closure F Erlotinib (Free Base) E->F

Caption: Reaction mechanism for the synthesis of Erlotinib from the title compound.

Mechanistic Steps and Experimental Protocol

The key transformation is the construction of the 4-anilinoquinazoline core.

Step 1: Formamidine Formation (Activation) The primary amino group of this compound is first activated to make it a better leaving group in the subsequent condensation step. This is commonly achieved by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6] The amino group attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol and formation of a formamidine intermediate, N'-[2-cyano-4,5-bis(2methoxyethoxy)phenyl]-N,N-dimethylformamidine.[3]

Step 2: Condensation with Aniline The formamidine intermediate is then reacted with the desired aniline, in this case, 3-ethynyl aniline. The aniline's amino group displaces the dimethylamino group from the formamidine, forming a new N-arylformamidine intermediate. This reaction is typically driven by heating.

Step 3: Intramolecular Cyclization and Tautomerization The crucial ring-forming step involves the intramolecular attack of the aniline's nitrogen atom onto the electrophilic carbon of the nitrile group. This cyclization forms a dihydroquinazoline intermediate, which rapidly tautomerizes to the stable, aromatic 4-aminoquinazoline ring system, yielding the final product, Erlotinib.

Experimental Protocol:

  • A solution of this compound (1 equivalent) in a high-boiling point solvent like toluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents).

  • The mixture is heated to reflux for 2-4 hours to form the formamidine intermediate. The progress can be monitored by observing the cessation of methanol evolution.

  • After cooling slightly, 3-ethynyl aniline (1.1 equivalents) is added to the reaction mixture.

  • The mixture is heated again to reflux for 8-16 hours. The reaction is monitored by TLC or HPLC for the formation of Erlotinib.

  • Upon completion, the reaction is cooled, and the product is typically isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography on silica gel.

Conclusion

This compound is a purpose-built chemical intermediate whose molecular architecture is ideally suited for the efficient construction of the quinazoline scaffold. Its mechanism of action in synthesis involves a reliable and well-established pathway of formamidine formation, condensation, and intramolecular cyclization. Understanding this process is crucial for the development and optimization of synthetic routes to a class of life-saving EGFR inhibitors and other related pharmaceutical agents. This guide provides the fundamental data, protocols, and mechanistic insights required for its effective utilization in a research and development setting.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling protocols for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS No. 950596-58-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] As the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[5] This document synthesizes available data to guide laboratory personnel in minimizing exposure and ensuring safe handling throughout the research and development lifecycle.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure. The available safety data indicates that this compound is an irritant and may cause allergic skin reactions.[5]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[6]
Skin Irritation2H315: Causes skin irritation.[6]
Skin Sensitization1H317: May cause an allergic skin reaction.[5]
Eye Irritation2AH319: Causes serious eye irritation.[5][6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[6]

Signal Word: Warning[5][6]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄[6]
Molecular Weight 266.297 g/mol [6]
Appearance Solid[6]
Melting Point 73 to 77°C[6]
Purity 97%[6]

Exposure Controls and Personal Protection

Given that the health hazards of this product have not been fully investigated, stringent exposure controls are mandatory.[5] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear protective safety goggles or a face shield.[5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[5]
Body Protection Wear protective clothing and chemical-resistant boots.[5]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.

Safe Handling and Storage

Prudent laboratory practices are essential when handling this compound. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5][7]

Handling Procedures:

  • Use only in a chemical fume hood.[5]

  • Avoid breathing dust or vapor.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6][7]

Storage Conditions:

  • Keep the container tightly closed.[5][8]

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Store locked up.[6][7]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Skin Contact After contact with skin, wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[5]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion If swallowed, get medical help. Rinse mouth.[7]

Accidental Release and Disposal

Accidental Release: In case of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[5] Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

Experimental Workflow for Safe Handling

The following diagram outlines a standardized workflow for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare Chemical Fume Hood B->C D Retrieve Compound from Storage C->D E Weigh Compound in Fume Hood D->E F Perform Experimental Procedure in Fume Hood E->F G Decontaminate Glassware and Equipment F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Clean Work Area H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not exhaustive. The health hazards of this compound have not been fully investigated.[5] All laboratory personnel must exercise extreme caution and adhere to all institutional and regulatory safety protocols. This product is provided solely for the purpose of research and development.[5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor for the API Erlotinib.[1][2] Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers. The synthesis of this intermediate involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed experimental protocol for a plausible synthetic route to this compound and its subsequent use in the synthesis of a downstream product.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3,4-bis(2-methoxyethoxy)benzonitrile. The process involves the nitration of the benzene ring, followed by the reduction of the nitro group to an amine.[3]

Synthesis_Workflow cluster_0 Synthesis of this compound 3,4-bis(2-methoxyethoxy)benzonitrile 3,4-bis(2-methoxyethoxy)benzonitrile Nitration Nitration 3,4-bis(2-methoxyethoxy)benzonitrile->Nitration Nitrating Agent 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile Nitration->4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile Reduction Reduction 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile->Reduction Reducing Agent This compound This compound Reduction->this compound Downstream_Synthesis cluster_1 Synthesis of N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine Start This compound Reaction Heating Start->Reaction Reagent DMF-DMA, Toluene, Acetic Acid Reagent->Reaction Product N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine Reaction->Product

References

Preparation of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" from 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The selective reduction of the nitro group in 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile is a critical transformation in the synthetic route towards various pharmacologically active molecules. The resulting product, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, is a pivotal intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2][3] This document provides a detailed protocol for this reduction using tin(II) chloride, a method known for its high chemoselectivity, particularly in the presence of sensitive functional groups like nitriles.[4][5]

Data Presentation

The physical and chemical properties of the starting material and the final product are summarized below for easy reference.

Property4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (Starting Material)This compound (Product)
CAS Number 236750-65-5[5][6][7]950596-58-4[1][2][8]
Molecular Formula C₁₃H₁₆N₂O₆[7][9]C₁₃H₁₈N₂O₄[8][10]
Molecular Weight 296.28 g/mol [7][9]266.29 g/mol [8][10]
Appearance Expected to be a solid powderSolid[8][10]
Melting Point Not widely reported73 to 77°C[10]
Solubility Likely soluble in organic solvents like ethyl acetate and alcoholsSparingly soluble in water, soluble in organic solvents[8]

Experimental Protocols

This section details the experimental procedure for the reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Primary Protocol: Reduction using Tin(II) Chloride

This protocol is adapted from established methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4][11] The use of tin(II) chloride is advantageous due to its mild nature and high selectivity, preventing the reduction of the nitrile group.[2][4]

Materials:

  • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (approximately 4.0-5.0 eq) in a minimal amount of concentrated hydrochloric acid. Caution: This addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This typically takes 2-4 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully pour the cooled mixture into ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This will cause the precipitation of tin salts.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Protocols

While the tin(II) chloride method is robust, other methods can also be employed for the reduction of aromatic nitro groups. The choice of method may depend on the scale of the reaction, available reagents, and desired purity.

  • Catalytic Hydrogenation: This is a common and clean method for nitro group reduction.

    • Reagents: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[11][12]

    • Considerations: Care must be taken as some catalysts, particularly under harsh conditions, can also reduce the nitrile group.[10] Sulfided platinum on carbon (Pt/C) can offer high selectivity for nitro group reduction in the presence of other reducible groups.[5]

  • Reduction with Iron: The use of iron powder in an acidic medium (e.g., acetic acid or ammonium chloride solution) is a classical, cost-effective, and environmentally benign method for large-scale reductions.[11][13]

    • Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl).

    • Considerations: This method often requires filtration to remove iron residues, and the work-up can sometimes be challenging.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the tin(II) chloride method.

experimental_workflow start Starting Material: 4,5-bis(2-methoxyethoxy)- 2-nitrobenzonitrile reaction Reaction: - Suspend in Ethanol - Add SnCl2·2H2O in conc. HCl - Reflux (70-80°C, 2-4h) start->reaction workup Work-up: - Cool to RT - Pour into ice-water - Neutralize with base (pH 8-9) reaction->workup extraction Extraction: - Extract with Ethyl Acetate (3x) - Wash with Brine workup->extraction drying Drying & Concentration: - Dry over MgSO4/Na2SO4 - Filter - Evaporate solvent extraction->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification product Final Product: 2-Amino-4,5-bis(2-methoxyethoxy)- benzonitrile purification->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile to its corresponding amino derivative, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including the EGFR inhibitor, Erlotinib.[1][2][3] The protocols outlined below are based on established methods for the chemoselective reduction of aromatic nitro groups in the presence of a nitrile functionality, offering guidance on reaction conditions, reagent selection, and product isolation.

Introduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. When the substrate also contains other reducible functional groups, such as a nitrile, achieving high chemoselectivity is paramount. The target compound, this compound, is a key intermediate in pharmaceutical manufacturing.[1][2][3][4][5][6][7] This document details three common and effective methods for this reduction: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron powder in acidic media. Each method offers distinct advantages concerning reaction conditions, cost, and functional group tolerance.[8][9][10][11][12][13][14][15]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. The data is compiled from general procedures for the reduction of nitroarenes and should be considered as a starting point for optimization.

MethodReagents and CatalystsSolvent(s)Temperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Considerations
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or Raney NickelEthanol, Methanol, Ethyl Acetate25 - 502 - 1285 - 98Pd/C may cause dehalogenation if halogens are present.[13] Raney Nickel is a good alternative in such cases.[12][16]
Tin(II) Chloride Reduction Tin(II) chloride dihydrate (SnCl₂·2H₂O), HClEthanol, Ethyl Acetate60 - 801 - 480 - 95A mild and highly selective method for nitro groups over nitriles.[10][13][14] Stoichiometric amounts of tin salts are required.[17]
Iron Powder Reduction Iron powder (Fe), Acetic Acid (AcOH) or HClEthanol/Water, Acetic Acid80 - 1002 - 680 - 95A cost-effective and robust method that is selective for the nitro group.[8][9][15] Requires filtration of iron residues.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst. This method is often preferred for its clean reaction profile and high yields.[18][19]

Materials:

  • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the vessel (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride

This method employs tin(II) chloride in an acidic medium and is known for its excellent selectivity in reducing nitro groups without affecting nitriles.[10][13][14]

Materials:

  • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) in ethanol.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

  • Add the tin(II) chloride solution to the suspension of the nitro compound.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Extract the product from the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amino compound.

  • Purify the product by column chromatography on silica gel if required.

Protocol 3: Reduction using Iron Powder in Acetic Acid

This classical method utilizes inexpensive and readily available iron powder in an acidic environment. It is a robust and scalable method for nitro group reduction.[8][9][15]

Materials:

  • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Iron powder (Fe, 3-5 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a suspension of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid, add iron powder (3-5 eq).

  • Heat the resulting suspension to reflux (around 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron residue. Wash the residue with ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize the acetic acid with a saturated solution of sodium carbonate or sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to give the crude product.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Workup & Purification cluster_product Final Product start 4,5-bis(2-methoxyethoxy)- 2-nitrobenzonitrile method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Tin(II) Chloride (SnCl₂, HCl) start->method2 method3 Iron Powder (Fe, AcOH) start->method3 workup Reaction Workup (Neutralization, Extraction) method1->workup method2->workup method3->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2-Amino-4,5-bis(2-methoxyethoxy) benzonitrile purification->product

Caption: Experimental workflow for the reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

signaling_pathway nitro 4,5-bis(2-methoxyethoxy)- 2-nitrobenzonitrile reductant Reducing Agent (e.g., H₂, SnCl₂, Fe) nitro->reductant + Electron/Proton Transfer intermediate Nitroso/Hydroxylamine Intermediates (transient) reductant->intermediate Reduction amine 2-Amino-4,5-bis(2-methoxyethoxy) benzonitrile intermediate->amine Further Reduction

Caption: Generalized reaction pathway for nitro group reduction.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives utilizing 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The specific starting material discussed herein is a crucial intermediate in the synthesis of targeted cancer therapies, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Erlotinib.

Introduction

The quinazoline core is a versatile pharmacophore found in numerous clinically approved drugs. The synthesis of substituted quinazolines is therefore of significant interest to medicinal chemists. This compound offers a strategically functionalized starting point for the construction of the quinazoline ring system. The methoxyethoxy side chains can enhance the solubility and pharmacokinetic properties of the final compounds.

This document outlines two primary, reliable, and scalable methods for the synthesis of --INVALID-LINK--amine (Erlotinib) from this compound:

  • A One-Pot Three-Component Reaction: This efficient method involves the direct reaction of the starting benzonitrile with 3-ethynylaniline and a formylating agent.

  • A Two-Step Synthesis via a Formamidine Intermediate: This classic approach involves the initial formation of a stable N,N-dimethylformamidine intermediate, which is then cyclized with an appropriate aniline.

These protocols are based on established literature and patent procedures, providing a solid foundation for laboratory synthesis and further derivatization.

Data Presentation

Table 1: Summary of Reagents for Quinazoline Synthesis
Method Starting Material Key Reagents Solvent Product Reported Yield
One-Pot This compound3-Ethynylaniline hydrochloride, Formamidine acetate, Trifluoroacetic acidAcetonitrile--INVALID-LINK--amine hydrochlorideNot explicitly stated in the source, but the process is described as efficient.
Two-Step This compound1. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 2. 3-EthynylanilineToluene, Acetic Acid--INVALID-LINK--amineNot explicitly stated in the source, but this is a common and generally high-yielding method.
Table 2: Spectroscopic Data for Key Compounds
Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Mass Spec (ESI-MS)
--INVALID-LINK--amine hydrochloride (Erlotinib HCl) 11.13 (s, 1H), 8.70 (s, 1H), 8.14 (s, 1H), 7.70-7.81 (m, 2H), 7.28-7.51 (m, 3H), 4.31-4.32 (m, 4H), 3.74-3.77 (m, 4H), 3.67 (s, 1H), 3.33-3.34 (d, 6H)[1]156.59, 154.15, 153.27, 148.61, 147.49, 140.28, 129.37, 126.81, 125.21, 123.02, 122.21, 109.39, 108.69, 103.65, 83.97, 81.03, 70.59, 70.52, 68.85, 68.52, 58.87, 58.82m/z: [M+Na]⁺ 416.1585 (for free base)
N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine Not available in searched documents.Not available in searched documents.Not available in searched documents.

Experimental Protocols

Method 1: One-Pot Three-Component Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-ylamine hydrochloride

This protocol is adapted from patent literature and describes an efficient one-pot synthesis.[2]

Materials:

  • This compound

  • 3-Ethynylaniline hydrochloride

  • Formamidine acetate

  • Trifluoroacetic acid

  • Acetonitrile

  • Ethyl acetate

  • 37% Hydrochloric acid solution

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: To a reaction flask, add this compound (37.01 g, 0.139 mol) and acetonitrile (185 ml).

  • Addition of Reagents: To the resulting mixture, add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol).[2]

  • Reaction: Heat the reaction mixture to reflux and maintain under these conditions for approximately fifteen hours.

  • Workup: After the reaction is complete, cool the mixture to about 25°C. Remove the solvent by distillation under vacuum.

  • Salt Formation: Suspend the resulting raw product in ethyl acetate (450 ml). Add a 37% solution of hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.

  • Isolation: Filter the resulting solid, wash with ethyl acetate, and dry in a vacuum oven at 45°C to yield --INVALID-LINK--amine hydrochloride.

Method 2: Two-Step Synthesis via N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine Intermediate

This method proceeds through a stable formamidine intermediate, which is then cyclized to the quinazoline.

Part A: Synthesis of N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Reaction flask with Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction flask equipped with a Dean-Stark trap, dissolve this compound in toluene.

  • Addition of Reagent: Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the removal of methanol via the Dean-Stark trap. Continue heating until the starting material is consumed (monitor by TLC).

  • Isolation: After the reaction is complete, cool the mixture and remove the toluene and excess DMF-DMA under reduced pressure to yield the crude N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, which can be used in the next step without further purification.

Part B: Synthesis of --INVALID-LINK--amine

Materials:

  • N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine (from Part A)

  • 3-Ethynylaniline

  • Acetic acid

  • Reaction flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: To a reaction flask, add the crude N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine and acetic acid.

  • Addition of Aniline: Add 3-ethynylaniline to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the formamidine intermediate is consumed.

  • Workup and Purification: Cool the reaction mixture and pour it into water. Basify with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Quinazoline Synthesis Workflow

G cluster_0 Method 1: One-Pot Synthesis cluster_1 Method 2: Two-Step Synthesis A This compound C Reflux in Acetonitrile A->C B 3-Ethynylaniline HCl + Formamidine Acetate B->C D [6,7-bis(2-methoxyethoxy)quinazolin-4-yl](3-ethynylphenyl)amine HCl C->D E This compound G Formamidine Intermediate E->G Step 1 F DMF-DMA F->G I Cyclization in Acetic Acid G->I Step 2 H 3-Ethynylaniline H->I J [6,7-bis(2-methoxyethoxy)quinazolin-4-yl](3-ethynylphenyl)amine I->J EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib (Quinazoline Inhibitor) Erlotinib->EGFR Inhibits

References

Application Notes and Protocols for the Formylation of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-formylation of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile to synthesize N-(2-cyano-4,5-bis(2-methoxyethoxy)phenyl)formamide. This product is a key intermediate in the synthesis of various pharmacologically active molecules. The protocols outlined below are based on established methods for the formylation of aromatic amines.

The primary method detailed is the N-formylation using formic acid, a widely utilized, efficient, and environmentally benign approach.[1] This method is particularly effective for anilines bearing electron-donating groups, such as the methoxyethoxy substituents present in the starting material, which can lead to excellent yields under relatively mild conditions. Alternative formylation strategies, including the use of acetic formic anhydride or the Vilsmeier-Haack reaction, are also briefly discussed as viable synthetic routes.[1][2]

Experimental Protocols

Primary Method: N-Formylation using Formic Acid

This protocol describes the direct N-formylation of this compound using formic acid under neat (solvent-free) conditions. This method is advantageous due to its simplicity, high atom economy, and straightforward work-up procedure.

Materials:

  • This compound (CAS: 950596-58-4)

  • Formic acid (88-98% purity)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add this compound.

  • Reagent Addition: Add formic acid to the flask. A typical molar ratio of amine to formic acid is 1:4.

  • Reaction Conditions: The reaction mixture is stirred and heated to 60-80°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction mixture is cooled to room temperature and then poured over crushed ice.

  • Extraction: The aqueous mixture is extracted with ethyl acetate. The organic layers are combined.

  • Washing: The combined organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with deionized water.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-(2-cyano-4,5-bis(2-methoxyethoxy)phenyl)formamide.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if required to achieve higher purity.

Data Presentation

The following table summarizes the typical quantitative data for the N-formylation of an aromatic amine using formic acid, adapted for the target molecule.

ParameterValueReference
Starting MaterialThis compound[3]
Formylating AgentFormic Acid
Molar Ratio (Amine:Formic Acid)1:4
SolventNeat (Solvent-free)
Reaction Temperature60-80 °C[1]
Reaction Time1-5 hours (monitored by TLC)General procedure, dependent on substrate reactivity.
Expected YieldModerate to Excellent
Purity (after work-up)>95% (can be improved by purification)Based on general outcomes for this reaction type.
ProductN-(2-cyano-4,5-bis(2-methoxyethoxy)phenyl)formamide-

Alternative Formylation Methods

  • Acetic Formic Anhydride (AFA): AFA, generated in situ from formic acid and acetic anhydride, is a highly reactive formylating agent that can provide near-quantitative yields in very short reaction times (often less than 15 minutes) at low temperatures (-20 °C to room temperature).[1] This method is suitable for a wide range of amines, including sterically hindered ones.

  • Vilsmeier-Haack Reaction: This reaction typically employs a Vilsmeier reagent, formed from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][4] While commonly used for the formylation of aromatic rings, it can also be adapted for the N-formylation of amines. The reaction generally proceeds by forming an electrophilic iminium salt that reacts with the amine.[2] This method is effective for electron-rich aromatic amines.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: this compound reagent Add Formic Acid (4 eq.) start->reagent Step 1 reaction Heat to 60-80°C Monitor by TLC reagent->reaction Step 2 workup Quench with Ice Water reaction->workup Step 3 extraction Extract with Ethyl Acetate workup->extraction Step 4 wash Wash with NaHCO₃ (aq) and Water extraction->wash Step 5 dry Dry over Na₂SO₄ wash->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 product Product: N-(2-cyano-4,5-bis(2-methoxyethoxy)phenyl)formamide concentrate->product Step 8

Caption: Workflow for the formylation of this compound.

Logical Relationship of Reagents and Products

logical_relationship reactant This compound product N-(2-cyano-4,5-bis(2-methoxyethoxy)phenyl)formamide reactant->product reacts with reagent Formic Acid (HCOOH) reagent->product to form byproduct Water (H₂O) product->byproduct and

Caption: Reactant, reagent, and product relationship in the N-formylation reaction.

References

Application Notes and Protocols for the Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, from 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile and 3-ethynylaniline. The synthesis is a critical process in the development of targeted cancer therapies. Erlotinib functions by binding to the intracellular catalytic portion of the EGFR, inhibiting the receptor and blocking cell proliferation.[1] Two primary synthetic routes are detailed below.

Synthetic Route 1: One-Pot Quinazoline Formation and Coupling

This route offers a streamlined approach to the synthesis of the target molecule by combining the quinazoline ring formation and the coupling with 3-ethynylaniline in a single pot.

Experimental Protocol

A detailed experimental protocol for the one-pot synthesis is outlined below.

Materials:

  • This compound

  • 3-ethynylaniline hydrochloride

  • Trifluoroacetic acid

  • Formamidine acetate

  • Acetonitrile

  • Methylethylketone

  • Ethyl acetate

  • Hydrochloric acid (37%)

Procedure:

  • In a reaction flask, charge 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile and acetonitrile.

  • To the resulting mixture, add 3-ethynylaniline hydrochloride, trifluoroacetic acid, and formamidine acetate.[1]

  • Heat the reaction mixture to the reflux temperature of the solvent and maintain under these conditions for approximately fifteen hours.[1]

  • After the reaction is complete, cool the mixture to approximately 25°C.

  • Remove the solvent by distillation under vacuum.

  • Add methylethylketone to the residue.

  • Suspend the resulting raw product in ethyl acetate.

  • Add a solution of 37% hydrochloric acid while maintaining the temperature at 15°C for about thirty minutes.[1]

  • Filter the resulting solid, wash, and dry in a vacuum oven at 45°C to yield the final product.[1]

Quantitative Data

The following table summarizes the reactant quantities and expected yield for the one-pot synthesis.

ReagentMolar EquivalentQuantity
This compound1.0037.01 g (0.139 mol)
3-ethynylaniline hydrochloride1.4030.00 g (0.195 mol)
Trifluoroacetic acid1.0917.43 g (0.152 mol)
Formamidine acetate1.0415.19 g (0.145 mol)
Product
Erlotinib HCl36.02 g

Experimental Workflow

G reagents Charge Reactants: This compound 3-ethynylaniline HCl Trifluoroacetic acid Formamidine acetate in Acetonitrile reflux Reflux for 15 hours reagents->reflux cool Cool to 25°C reflux->cool evaporation Solvent Evaporation (Vacuum) cool->evaporation addition Add Methylethylketone evaporation->addition suspension Suspend in Ethyl Acetate addition->suspension acidification Add 37% HCl at 15°C suspension->acidification filtration Filter, Wash, and Dry acidification->filtration product Final Product: Erlotinib HCl filtration->product

One-pot synthesis workflow.

Synthetic Route 2: Stepwise Synthesis via a Chloroquinazoline Intermediate

This classical approach involves the synthesis of a 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate, which is then coupled with 3-ethynylaniline.

Experimental Protocols

Step 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This step involves the cyclization of the starting benzonitrile to form the quinazolinone core.

Materials:

  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • Formamide

  • Ammonium formate

Procedure:

  • Dissolve ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and ammonium formate in formamide.

  • Heat the stirred mixture to 160-165°C under a nitrogen atmosphere for 2 hours.[2]

  • Add cold water to precipitate the product.

  • Recover the product by filtration, wash with cold water, and dry in an oven.[2]

Step 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

The quinazolinone is chlorinated to activate it for the subsequent coupling reaction.

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Oxalyl chloride or Phosphorus oxychloride

  • Toluene (if using POCl₃)

  • N,N-dimethylformamide (catalyst)

Procedure (using Oxalyl Chloride):

  • Reflux the quinazolinone in a mixture of dichloromethane containing a catalytic amount of N,N-dimethylformamide for 8 hours.

  • Remove the unreacted dichloromethane under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Procedure (using Phosphorus Oxychloride):

  • Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, phosphorus oxychloride, and triethylamine to a three-necked flask, followed by toluene.

  • Stir the resulting mixture at 70-80°C for 3 hours.[3]

  • After the reaction, remove the excess POCl₃ by rotary evaporation, avoiding contact with water.[3]

Step 3: Coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline

The final step is the nucleophilic aromatic substitution to form the target molecule.

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-ethynylaniline

  • Isopropanol

  • Hydrochloric acid (37%)

  • Water

Procedure:

  • Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline in water.

  • Add 3-ethynylaniline and 37% hydrochloric acid at 25-30°C.[2]

  • Heat the reaction mixture to 40°C and stir for 1.5 hours.[2]

  • After cooling, filter the obtained solid material, wash with water and a mixture of ethyl acetate:n-hexane (50:50), and dry in an oven at 40°C.[2]

Quantitative Data

The following table summarizes the reactant quantities and expected yields for the stepwise synthesis.

StepReactantMolar EquivalentQuantityProductYield
1Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate1.025 g6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one-
26,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one1.019.5 g4-chloro-6,7-bis(2-methoxyethoxy)quinazoline-
34-chloro-6,7-bis(2-methoxyethoxy)quinazoline1.019.5 gErlotinib HCl44% (overall)[2]
3-ethynylaniline1.38.4 g
37% Hydrochloric acid-5.2 mL

Experimental Workflow

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Coupling start1 Dissolve Reactants in Formamide heat1 Heat to 160-165°C for 2h start1->heat1 precipitate1 Precipitate with Cold Water heat1->precipitate1 filter1 Filter, Wash, and Dry precipitate1->filter1 product1 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one filter1->product1 start2 React Quinazolinone with Chlorinating Agent product1->start2 reflux2 Reflux or Heat start2->reflux2 workup2 Workup and Purification reflux2->workup2 product2 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline workup2->product2 start3 Suspend Chloroquinazoline in Water product2->start3 add3 Add 3-ethynylaniline and HCl start3->add3 heat3 Heat to 40°C for 1.5h add3->heat3 cool3 Cool and Filter heat3->cool3 product3 Final Product: Erlotinib HCl cool3->product3 G cluster_0 Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation Apoptosis Apoptosis EGFR->Apoptosis EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Application Note: Purification of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceutical compounds such as Erlotinib, using the recrystallization technique.[1][2]

Introduction

This compound is a solid, often appearing as a pale yellow powder.[2][3] Recrystallization is a critical step to ensure high purity of this intermediate, which is essential for the successful synthesis of active pharmaceutical ingredients (APIs) and to meet stringent regulatory standards. The principle of recrystallization relies on the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize out upon cooling, while impurities remain dissolved in the solvent.

Compound Data

A summary of the physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number950596-58-4[3][4][5]
Molecular FormulaC₁₃H₁₈N₂O₄[2][4][6]
Molecular Weight266.29 g/mol [2][3][6]
AppearancePale yellow powder / Solid[2][3]
Melting Point73 - 77 °C[6]
SolubilitySparingly soluble in water. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in hot polar protic solvents (e.g., ethanol, methanol).[3][7][8]
Purity (Commercial)≥ 98.0% (HPLC)[2]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to optimize. Based on the properties of the target compound and data from structurally similar molecules, a mixed solvent system of ethanol and water is proposed. Ethanol is expected to be a good solvent at elevated temperatures, while water will act as an anti-solvent to reduce solubility upon cooling and improve crystal yield.[7]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture to near the boiling point of ethanol while stirring to facilitate dissolution.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the resulting solution has a significant color, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution (approximately 1-2% w/w of the solute).

    • Gently reheat the solution with stirring for 5-10 minutes.

  • Hot Filtration (if decolorizing carbon was used):

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution through the fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][9]

    • Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7][9]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.[7]

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a watch glass or drying dish.

    • Dry the crystals in a well-ventilated area, in a drying oven at a temperature well below the melting point, or in a vacuum desiccator to remove all traces of solvent.[7][9]

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize If colored cool Slow Cooling to Room Temperature dissolve->cool If not colored hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification via recrystallization.

References

Application Notes and Protocols for the Purification of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the EGFR inhibitor Erlotinib.[1][2][3] Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient. While industrial-scale purification may favor crystallization due to economic and feasibility concerns, column chromatography remains an essential and highly effective technique for obtaining high-purity material at a laboratory scale.[3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The protocol addresses common challenges associated with the chromatography of polar aromatic amines, such as peak tailing on silica gel, by incorporating a basic modifier into the mobile phase to ensure optimal separation and peak shape.[5][6]

Data Presentation: Key Chromatographic Parameters

The following table summarizes the recommended parameters for the column chromatography of this compound. These parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Specification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Column Dimensions Dependent on the amount of crude material (e.g., 2-4 cm diameter for 1-5 g of crude product)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate) with 0.1-1% Triethylamine (v/v) as a modifier.[5][6]
Sample Preparation Dry loading is recommended for better resolution. The crude product is adsorbed onto a small amount of silica gel.
Elution Mode Gradient elution is preferred to effectively separate impurities of varying polarities.[7]
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm).
Expected Rf Value Approximately 0.3-0.5 in 30-40% Ethyl Acetate/Hexane (this should be determined by TLC prior to the column).

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

2. Mobile Phase Preparation:

  • Prepare a series of eluents with increasing polarity. For example, prepare stock solutions of 10%, 20%, 30%, 40%, and 50% ethyl acetate in hexane.

  • To each mobile phase mixture, add triethylamine to a final concentration of 0.1-1% (v/v) to minimize tailing of the amine on the acidic silica gel.[5][6]

3. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate/hexane with triethylamine).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Wash the column with the initial mobile phase until the bed is stable and no cracks or channels are visible.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the least polar mobile phase (e.g., 10% ethyl acetate/hexane with triethylamine).[8]

  • Collect fractions of a suitable volume (e.g., 10-20 mL, depending on column size).

  • Gradually increase the polarity of the mobile phase by switching to mixtures with higher concentrations of ethyl acetate (gradient elution).[7] This will allow for the elution of compounds with increasing polarity.

6. Fraction Analysis:

  • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate/hexane).

  • Visualize the spots under UV light.

  • Combine the fractions that contain the pure desired product.

7. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation p1 Prepare Mobile Phase (Hexane/EtOAc + Et3N) p2 Pack Column with Silica Gel Slurry c2 Elute with Gradient Mobile Phase p1->c2 Mobile Phase p3 Prepare Sample (Dry Loading) c1 Load Sample onto Column p3->c1 c1->c2 c3 Collect Fractions c2->c3 a1 Analyze Fractions by TLC c3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 end_node Purified Product: This compound a3->end_node

Caption: Workflow for the purification of this compound.

References

Analytical characterization of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" using NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analytical Characterization of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the analytical characterization of this compound (CAS No. 950596-58-4) using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This compound is a key intermediate in the synthesis of pharmaceuticals, such as Erlotinib.[1][2][3] Accurate characterization is crucial for ensuring its identity, purity, and suitability for further manufacturing processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol: NMR

Instrumentation:

  • A high-resolution NMR spectrometer, such as a 400 MHz instrument or equivalent.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Ensure the solvent contains an internal standard, typically 0.03% (v/v) Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1.5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and structural assignments for the title compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related aminobenzonitriles.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.95s1HAromatic H-3
~ 6.30s1HAromatic H-6
~ 4.40br s2H-NH₂ (Amino)
~ 4.15t, J=4.8 Hz4H2 x -OCH₂CH₂OCH₃ (protons a)
~ 3.75t, J=4.8 Hz4H2 x -OCH₂CH₂OCH₃ (protons b)
~ 3.45s6H2 x -OCH₂CH₂OCH₃ (methoxy)

Structure for assignment:

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152.0Aromatic C-4
~ 148.5Aromatic C-5
~ 145.0Aromatic C-2
~ 118.0-CN (Nitrile)
~ 102.0Aromatic C-6
~ 98.0Aromatic C-1
~ 96.0Aromatic C-3
~ 71.02 x -OCH₂CH₂OCH₃ (carbon b)
~ 69.02 x -OCH₂CH₂OCH₃ (carbon a)
~ 59.02 x -OCH₂CH₂OCH₃ (methoxy)

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method is suitable for determining the purity of the polar, aromatic compound this compound.[6]

Experimental Protocol: HPLC

Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation:

  • Prepare a stock solution by dissolving 10 mg of the compound in 10 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to get a 1 mg/mL concentration.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Expected HPLC Results

This method is designed to separate the main compound from potential impurities arising from the synthesis, such as starting materials or side-products.

Table 3: Expected HPLC Purity Data

ParameterExpected Result
Retention Time (Rt)~ 8.5 minutes
Purity (by area %)> 98.0%

Visualized Workflows and Data Relationships

Analytical Characterization Workflow

The following diagram illustrates the general workflow for the complete analytical characterization of the compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_results Final Characterization Sample Bulk Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase Diluent Sample->Prep_HPLC NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq HPLC_Acq HPLC-UV System (Chromatographic Run) Prep_HPLC->HPLC_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC_Acq->HPLC_Data Identity Structural Confirmation NMR_Data->Identity Purity Purity Assessment HPLC_Data->Purity

Caption: Workflow for NMR and HPLC analysis.

Logic of Compound Characterization

This diagram shows how data from NMR and HPLC are logically combined to provide a comprehensive characterization of the molecule.

G cluster_NMR NMR Spectroscopy cluster_HPLC HPLC Analysis Compound This compound H_NMR ¹H NMR Data (Proton Environment & Connectivity) Compound->H_NMR C_NMR ¹³C NMR Data (Carbon Skeleton) Compound->C_NMR HPLC HPLC Data (Retention Time & Peak Area %) Compound->HPLC Structure Confirms Molecular Structure (Identity and Connectivity) H_NMR->Structure C_NMR->Structure Purity Determines Chemical Purity (Quantifies Impurities) HPLC->Purity Final Verified Intermediate (Meets Quality Specifications) Structure->Final Purity->Final

Caption: Logic of combined analytical data.

References

Application Notes and Protocols for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. Due to the limited availability of specific experimental data for this compound, this document integrates established chemical principles of its constituent functional groups with generalized protocols for stability assessment.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 950596-58-4
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.3 g/mol
Appearance Solid

Stability Profile and Storage Conditions

The stability of this compound is critical for maintaining its purity and integrity, which is essential for its use in research and drug development as an impurity of Erlotinib.[1] While specific, quantitative stability data is not extensively available in the public domain, a stability profile can be inferred from the known chemistry of its functional groups and information from safety data sheets.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationSource(s)
Temperature 2-8°C (Refrigerator) or Room Temperature in a cool, dry place.[1][2][3][4]
Light Keep in a dark place.[3][5]
Atmosphere Store under an inert atmosphere.[3][5]
Container Keep container tightly closed.[4]
Ventilation Store in a well-ventilated place.[4]

Incompatibilities:

Avoid contact with the following substances to prevent degradation:

  • Strong oxidizing agents

  • Strong acids and bases

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic or basic conditions. This reaction would likely yield the corresponding carboxylic acid or amide derivative.

  • Oxidation: The amino group (-NH₂) and the ether linkages (-O-) can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Photodegradation: Aromatic amines and ethers can be sensitive to light. Exposure to UV or visible light may lead to the formation of colored degradation products.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical methods.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Stability chambers (temperature, humidity, and light controlled)

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a stability chamber at a high temperature (e.g., 70°C) for one week.

    • At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Photostability Testing (ICH Q1B Guideline)

Objective: To evaluate the photostability of this compound according to the ICH Q1B guideline.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cells or other transparent containers

  • Aluminum foil for dark controls

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) in a quartz cell.

  • Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the test samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.

  • Analysis:

    • After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms to assess for any degradation. The difference in degradation between the exposed sample and the dark control indicates the extent of photodegradation.

Visualizations

Stability_Workflow Logical Workflow for Stability Assessment cluster_storage Recommended Storage cluster_stability_testing Stability Testing Protocols cluster_analysis Analysis and Evaluation storage_conditions Temperature: 2-8°C or Cool, Dry Place Light: Dark Place Atmosphere: Inert Container: Tightly Closed forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat) hplc_analysis Stability-Indicating HPLC Method forced_degradation->hplc_analysis photostability Photostability Testing (ICH Q1B) photostability->hplc_analysis degradation_profile Identify Degradation Products Determine Degradation Pathways hplc_analysis->degradation_profile compound This compound compound->storage_conditions Ensures Integrity compound->forced_degradation Investigates Intrinsic Stability compound->photostability Assesses Light Sensitivity

Caption: Workflow for assessing the stability of this compound.

Storage_Relationship Factors Influencing Compound Stability cluster_conditions Adverse Conditions cluster_protective_measures Protective Storage Measures compound This compound (Stable Form) degraded_compound Degraded Product(s) light Light Exposure light->degraded_compound heat High Temperature heat->degraded_compound oxygen Oxygen / Air oxygen->degraded_compound incompatibles Incompatible Chemicals (Strong Acids/Bases, Oxidizers) incompatibles->degraded_compound dark_storage Store in Dark dark_storage->compound refrigeration Refrigerate / Cool Place refrigeration->compound inert_atmosphere Inert Atmosphere inert_atmosphere->compound proper_container Tightly Sealed Container proper_container->compound

Caption: Relationship between storage conditions and compound stability.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the preparation of various pharmaceuticals, including Erlotinib.[1] The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is a multi-step process that typically begins with 3,4-dihydroxybenzaldehyde. The key transformations involve:

  • Etherification: Protection of the two hydroxyl groups.

  • Nitrile Formation: Conversion of the benzaldehyde to a benzonitrile.

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Reduction of the nitro group to the final amine.[1]

Q2: What are the critical parameters to control for a high yield in the etherification step?

A2: The etherification of the catechol starting material is a crucial step. To maximize yield and minimize the formation of mono-etherified byproducts, it is important to control the stoichiometry of the alkylating agent and the base. Using a slight excess of the alkylating agent and ensuring anhydrous conditions can be beneficial.[2]

Q3: I am observing the formation of an aldehyde instead of the nitrile during the dehydration of the oxime. What could be the cause?

A3: The formation of an aldehyde during oxime dehydration can indicate hydrolysis of the oxime. This can be caused by the presence of water or acidic conditions. Ensure that the reagents and solvents are dry and that the reaction conditions are optimized for dehydration rather than hydrolysis.[3]

Q4: My aromatic nitration is resulting in multiple products. How can I improve the regioselectivity?

A4: The regioselectivity of aromatic nitration is highly dependent on the directing effects of the existing substituents on the aromatic ring, as well as reaction conditions such as temperature and the nitrating agent used. To improve selectivity, it is crucial to maintain a low reaction temperature and control the rate of addition of the nitrating agent.

Q5: What are the best practices for purifying the final product, this compound?

A5: Aromatic amines can be purified using several methods. Column chromatography is a common technique, and to prevent peak tailing, the silica gel can be treated with a small amount of a base like triethylamine.[4][5] Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Low Yield Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_sm Check Starting Material Purity and Stoichiometry start->check_sm check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent/Solvent Quality (Anhydrous, Purity) start->check_reagents side_reactions Analyze for Side Products (TLC, LC-MS, NMR) start->side_reactions workup_loss Evaluate Workup and Purification Procedure start->workup_loss optimize_stoichiometry Optimize Reagent Stoichiometry check_sm->optimize_stoichiometry optimize_conditions Adjust Temperature or Reaction Time check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents modify_reaction Modify Reaction to Minimize Side Products side_reactions->modify_reaction optimize_workup Modify Extraction/Purification Method workup_loss->optimize_workup end_goal Improved Yield optimize_stoichiometry->end_goal optimize_conditions->end_goal purify_reagents->end_goal modify_reaction->end_goal optimize_workup->end_goal

Caption: Troubleshooting workflow for addressing low reaction yield.

Issue 1: Incomplete Etherification of 3,4-dihydroxybenzaldehyde

Possible Cause Troubleshooting Steps
Insufficient Base or Alkylating Agent Ensure the molar ratio of base (e.g., K2CO3) and 2-bromoethyl methyl ether to 3,4-dihydroxybenzaldehyde is adequate. A slight excess of the alkylating agent may be necessary.[1][2]
Presence of Water Use anhydrous solvents (e.g., DMF) and ensure all glassware is thoroughly dried. Water can consume the base and hydrolyze the alkylating agent.[2]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed. A typical temperature is around 100°C.[1]
Formation of Mono-etherified Byproduct If a significant amount of the mono-etherified product is observed, ensure sufficient equivalents of the alkylating agent and base are used and that the reaction is allowed to proceed to completion.

Issue 2: Low Yield in the Conversion of 3,4-bis(2-methoxyethoxy)benzaldehyde to the Benzonitrile

Possible Cause Troubleshooting Steps
Incomplete Oxime Formation Ensure an adequate excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine) are used. The reaction may require refluxing for several hours to go to completion.[1][6] Monitor by TLC.
Inefficient Dehydration of the Oxime The choice of dehydrating agent is critical. Acetic anhydride is commonly used. Ensure anhydrous conditions as water will inhibit the dehydration.
Side Reactions of the Aldehyde If the aldehyde is prone to side reactions, consider a one-pot procedure where the oxime is formed and immediately dehydrated without isolation.
Suboptimal pH for Oximation The formation of imines is pH-dependent. The optimal pH is typically mildly acidic (around 5-6).[7]

Issue 3: Poor Yield or Side Product Formation During Nitration

Possible Cause Troubleshooting Steps
Reaction Temperature is Too High Aromatic nitrations are often exothermic. Maintain a low temperature (e.g., -10 to 0°C) during the addition of the nitrating agent to prevent over-nitration and the formation of undesired isomers.
Incorrect Nitrating Agent or Concentration The choice and concentration of the nitrating agent (e.g., fuming nitric acid, a mixture of nitric and sulfuric acids) can significantly impact the outcome. Use a well-established nitrating mixture for similar substrates.
Slow Reaction If the reaction is sluggish, a slight increase in temperature after the initial addition of the nitrating agent may be necessary. However, this should be done cautiously while monitoring the reaction closely.
Oxidation of Starting Material The presence of electron-donating groups can make the aromatic ring susceptible to oxidation by the nitrating agent. Use the mildest effective nitration conditions.

Issue 4: Incomplete Reduction of the Nitro Group

Possible Cause Troubleshooting Steps
Inactive Reducing Agent/Catalyst For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For metal/acid reductions (e.g., SnCl2/HCl), use a fresh, high-quality metal salt.[8]
Poor Solubility of the Starting Material The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently. Consider using a co-solvent system if solubility is an issue.[8]
Insufficient Amount of Reducing Agent Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.[8]
Formation of Intermediates The reduction of a nitro group proceeds through several intermediates (e.g., nitroso, hydroxylamine). If the reaction stalls, it may be due to the stability of one of these intermediates under the reaction conditions. Adjusting the temperature or the amount of reducing agent may be necessary.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound based on a published synthetic route.[1]

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate.

  • Slowly add 2-bromoethyl methyl ether to the mixture.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • After cooling to room temperature, filter off the inorganic salts.

  • The filtrate containing the product can be used in the next step, or the product can be isolated by extraction.

Step 2: Synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile

  • To a solution of 3,4-bis(2-methoxyethoxy)benzaldehyde in methanol, add hydroxylamine hydrochloride and pyridine.

  • Reflux the mixture for 3 hours.

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in ethyl acetate and wash with water and dilute HCl.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

  • Treat the oxime with a dehydrating agent like acetic anhydride to form the benzonitrile.

Step 3: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile to 70% nitric acid at -10°C over 2 hours with stirring.

  • After the addition is complete, continue stirring at low temperature.

  • Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 4: Synthesis of this compound

  • Reduce the 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile using a standard nitro group reduction method, such as catalytic hydrogenation (H2, Pd/C) or a metal/acid system (e.g., SnCl2 in HCl).[1][8]

  • For the SnCl2 method, dissolve the nitro compound in a suitable solvent and add a solution of SnCl2 in concentrated HCl.

  • Heat the reaction mixture to facilitate the reduction.

  • After completion, cool the reaction and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Syntheses

Reaction Step Reagents Solvent Temperature Time Reported Yield
Etherification 3,4-dihydroxybenzaldehyde, K2CO3, 2-bromoethyl methyl etherDMF100°C2 hours~95%[1]
Nitrile Formation Aldehyde, NH2OH·HCl, Pyridine; then Acetic AnhydrideMethanol, then neatReflux, then heat3 hours, then variable~95%[1]
Nitration Benzonitrile derivative, 70% HNO3Neat-10°C2 hoursNot specified[1]
Nitro Reduction Nitrobenzonitrile, SnCl2·2H2O, conc. HClEthanolReflux2-4 hoursVariable

Mandatory Visualization

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Synthesis of this compound A 3,4-Dihydroxybenzaldehyde B 3,4-bis(2-methoxyethoxy)benzaldehyde A->B Etherification (2-bromoethyl methyl ether, K2CO3) C 3,4-bis(2-methoxyethoxy)benzonitrile B->C Nitrile Formation (1. NH2OH·HCl, Pyridine 2. Dehydration) D 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile C->D Nitration (HNO3) E This compound D->E Reduction (e.g., SnCl2, HCl)

Caption: Proposed synthetic workflow for the target molecule.

References

Identifying and minimizing byproducts in the synthesis of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals such as Erlotinib.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Low Yield of this compound

Problem: The overall yield of the final product is significantly lower than expected.

Possible Causes & Solutions:

Stage of SynthesisPossible CauseTroubleshooting Steps
Etherification Incomplete reaction of 3,4-dihydroxy benzaldehyde.- Ensure a molar excess of 2-methoxyethyl bromide is used. - Verify the activity of the base (e.g., K₂CO₃, NaOH) and ensure anhydrous conditions if necessary. - Increase the reaction time or temperature, monitoring for potential side reactions.
Nitration Suboptimal nitrating conditions leading to decomposition or incomplete reaction.- Carefully control the temperature during the addition of the nitrating agent (e.g., HNO₃/H₂SO₄), keeping it low (typically 0-10 °C) to prevent over-nitration or degradation. - Ensure the correct stoichiometry of the nitrating agent.
Reduction Incomplete reduction of the nitro group.- Check the activity of the reducing agent (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation). - Increase the amount of the reducing agent or the reaction time. - For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure.
Purification Product loss during workup and purification.- Optimize the extraction and recrystallization solvents to minimize product solubility in the aqueous and mother liquor phases, respectively. - Use column chromatography with an appropriate solvent system for efficient separation.
Presence of Impurities in the Final Product

Problem: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of significant impurities.

Potential Byproducts and their Identification:

Potential ByproductFormation StageIdentificationMinimization Strategies
Mono-etherified starting materialEtherificationPresence of a free phenolic -OH group.Drive the reaction to completion by using an excess of the alkylating agent and ensuring sufficient reaction time.
4,5-bis(2-methoxyethoxy)benzamideHydrolysisCharacteristic amide peaks in IR and NMR spectra.Use anhydrous solvents and reagents, and avoid prolonged exposure to acidic or basic conditions during workup.
4,5-bis(2-methoxyethoxy)benzoic acidHydrolysisCarboxylic acid peaks in IR and NMR spectra; soluble in basic aqueous solutions.Maintain neutral or slightly acidic/basic conditions during workup and avoid high temperatures for extended periods in the presence of water.
Isomeric nitration productsNitrationDifferent substitution patterns on the aromatic ring, identifiable by NMR.The directing effects of the two alkoxy groups strongly favor nitration at the 2-position. Maintaining a low reaction temperature can enhance regioselectivity.
Incompletely reduced intermediates (nitroso, hydroxylamine)ReductionCan lead to colored impurities.Ensure the reduction reaction goes to completion by using a sufficient amount of reducing agent and adequate reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the etherification of 3,4-dihydroxy benzaldehyde with 2-methoxyethyl bromide?

A1: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly used for Williamson ether synthesis as they effectively dissolve the reactants and facilitate the SN2 reaction.

Q2: How can I monitor the progress of the nitration reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the consumption of the starting material, 3,4-bis(2-methoxyethoxy)benzonitrile, and the formation of the product, 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Q3: My final product is discolored. What could be the cause and how can I purify it?

A3: Discoloration can be due to the presence of residual nitro-aromatic impurities or oxidation of the amino group. Purification can be achieved by recrystallization, often with the use of activated charcoal to remove colored impurities, or by column chromatography.

Q4: I am observing the formation of an amide byproduct. How can I prevent this?

A4: The formation of 4,5-bis(2-methoxyethoxy)benzamide is due to the hydrolysis of the nitrile group. This can be minimized by using anhydrous reaction conditions and carefully controlling the pH during the workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q5: What are the safety precautions I should take during the nitration step?

A5: The nitration mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). The addition of the nitrating agent should be done slowly and at a low temperature to control the exothermic reaction.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde

  • To a solution of 3,4-dihydroxy benzaldehyde in DMF, add potassium carbonate.

  • Slowly add 2-methoxyethyl bromide to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile

  • Convert the benzaldehyde from Step 1 to the corresponding oxime using hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Dehydrate the oxime to the nitrile using a dehydrating agent such as acetic anhydride or thionyl chloride.

Step 3: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Dissolve the benzonitrile from Step 2 in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

Step 4: Synthesis of this compound

  • Suspend the nitrobenzonitrile from Step 3 in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway A 3,4-Dihydroxy Benzaldehyde B 3,4-bis(2-methoxyethoxy) Benzaldehyde A->B Etherification C 3,4-bis(2-methoxyethoxy) Benzonitrile B->C Oximation & Dehydration D 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile C->D Nitration E This compound D->E Reduction

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_etherification Etherification cluster_nitration Nitration cluster_reduction Reduction cluster_hydrolysis Hydrolysis (any stage) A 3,4-Dihydroxy Benzaldehyde B Mono-etherified Product A->B Incomplete Reaction C 3,4-bis(2-methoxyethoxy) Benzonitrile D Isomeric Nitro-product C->D Side Reaction E Nitro-benzonitrile F Nitroso/Hydroxylamine Intermediate E->F Incomplete Reduction G Benzonitrile Derivative H Benzamide Derivative G->H Partial Hydrolysis I Benzoic Acid Derivative H->I Full Hydrolysis

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Stage Identify problematic synthetic step Start->Identify_Stage Analyze_Impurity Characterize impurities (NMR, LC-MS) Identify_Stage->Analyze_Impurity Etherification_Check Check etherification completeness Analyze_Impurity->Etherification_Check Nitration_Check Verify nitration regioselectivity and completeness Analyze_Impurity->Nitration_Check Reduction_Check Confirm complete reduction of nitro group Analyze_Impurity->Reduction_Check Hydrolysis_Check Check for nitrile hydrolysis Analyze_Impurity->Hydrolysis_Check Optimize_Conditions Optimize reaction conditions (temp, time, reagents) Etherification_Check->Optimize_Conditions Nitration_Check->Optimize_Conditions Reduction_Check->Optimize_Conditions Hydrolysis_Check->Optimize_Conditions Purify Improve purification protocol Optimize_Conditions->Purify End Achieve desired yield and purity Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Optimizing reaction conditions for the reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the chemoselective reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile to its corresponding amine, a key intermediate in the synthesis of pharmaceuticals like Erlotinib.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the chemoselective reduction of the nitro group in 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile without affecting the nitrile group?

A1: The primary challenge is to selectively reduce the nitro group while preserving the nitrile functionality. Several methods are effective:

  • Catalytic Hydrogenation: This is a common and clean method. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is often the preferred approach.[3] Careful control of reaction conditions (pressure, temperature, solvent) is crucial to avoid over-reduction.

  • Metal/Acid Reduction: Using an active metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid, hydrochloric acid) is a classic and robust method.[3][4] The Fe/AcOH or Fe/NH₄Cl systems are particularly mild and show good chemoselectivity.[3][5]

  • Sodium Dithionite (Na₂S₂O₄): This reagent is an economical, safe, and mild alternative that shows excellent chemoselectivity for reducing aromatic nitro groups in the presence of other reducible functionalities.[6][7][8]

Q2: How can I prevent the reduction of the nitrile group to a benzylamine?

A2: Reduction of the nitrile group is a common side reaction under harsh conditions. To avoid this:

  • Avoid strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄), which readily reduce both nitro groups and nitriles.[3][9][10]

  • For catalytic hydrogenation, use milder conditions. This includes lower hydrogen pressure, room temperature, and choosing a catalyst known for selectivity, such as certain modified Pd/C catalysts.[11]

  • Employ chemical reduction methods known to be selective for the nitro group, such as SnCl₂, Fe/AcOH, or sodium dithionite, which typically do not reduce aromatic nitriles.[3][12]

Q3: My reaction is very slow or incomplete. What are the common causes?

A3: Incomplete conversion is a frequent issue. Consider the following factors:

  • Reagent/Catalyst Activity: Catalytic hydrogenation catalysts (e.g., Pd/C) can lose activity over time or if improperly stored.[13] Metal powders (Fe, Zn) may have an oxidized surface; activation may be necessary. Sodium dithionite can decompose upon storage.[13] Always use fresh, high-quality reagents.

  • Solubility: The starting material, 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, may have poor solubility in certain solvents, limiting the reaction rate.[13][14] Consider using co-solvent systems (e.g., EtOH/water, THF) or a solvent in which the substrate is fully soluble.[13][14]

  • Temperature: While many reductions proceed at room temperature, some substrates require gentle heating to achieve a reasonable rate.[13]

  • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is adequate to fully reduce the nitro group and any intermediates.[13]

Q4: I am observing significant side products. How can I improve selectivity for the desired amine?

A4: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The accumulation of these or other side products like azoxy compounds can occur.[13]

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow adequate reaction time to drive the reaction past the intermediate stages.

  • Control Temperature: Exothermic reactions can cause localized overheating, promoting the formation of dimeric side products (azo/azoxy).[13] Ensure proper temperature control and efficient stirring.

  • Optimize pH: For metal/acid reductions, the acid concentration is critical. For dithionite reductions, the pH of the aqueous phase can influence the reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the experiment.

Problem 1: Low Yield or Incomplete Conversion

Your TLC or HPLC analysis shows a significant amount of starting material remaining after the recommended reaction time.

Potential Cause Recommended Solution
Inactive Catalyst (e.g., Pd/C) Use a fresh batch of catalyst. Ensure it has been stored under appropriate conditions (e.g., under inert gas). Consider increasing catalyst loading.[13]
Oxidized Metal Surface (e.g., Fe, Zn) Use finely powdered, high-purity metal. Consider pre-activating the metal with dilute acid to remove the oxide layer.
Decomposed Reducing Agent (e.g., Na₂S₂O₄) Use a freshly opened container of sodium dithionite.[13]
Poor Substrate Solubility Change the solvent to one with better solubility for the starting material, such as THF or DMF. Alternatively, use a co-solvent system like ethanol/water or acetic acid.[13][14]
Insufficient Hydrogen Source For catalytic hydrogenation, ensure there are no leaks in the system and consider increasing the H₂ pressure. For transfer hydrogenation, increase the amount of the hydrogen donor (e.g., ammonium formate).[15]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress. Some reductions require heating to reflux.[13]
Problem 2: Formation of Multiple Products (Side Reactions)

Your analysis shows the formation of the desired product along with several other spots/peaks, indicating side reactions or stable intermediates.

Potential Cause Recommended Solution
Incomplete Reduction The side products may be nitroso or hydroxylamine intermediates. Increase the reaction time or the equivalents of the reducing agent.[13]
Reduction of Nitrile Group This is common with harsh reagents (e.g., LiAlH₄) or aggressive hydrogenation. Switch to a milder, more chemoselective method like Fe/AcOH or sodium dithionite.[3][12]
Formation of Azo/Azoxy Compounds This can occur with some metal hydrides or if the reaction is not driven to completion. Ensure sufficient reducing agent is present.[3] Proper temperature control can also minimize these dimeric byproducts.[13]
Hydrolysis of Nitrile Group Under strongly acidic or basic conditions, especially at elevated temperatures, the nitrile group can hydrolyze to an amide or carboxylic acid. Buffer the reaction mixture or perform the workup under neutral or mildly acidic/basic conditions.

Data Presentation

Table 1: Comparison of Recommended Reduction Methods

MethodReagents & ConditionsAdvantagesDisadvantages & ConsiderationsChemoselectivity (-NO₂ vs -CN)
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni, Solvent (EtOH, THF, EtOAc)[3]High yields, clean reaction, easy product isolation (filtration of catalyst).Potential for nitrile reduction under harsh conditions.[16] Requires specialized pressure equipment. Catalyst can be pyrophoric.Good to Excellent (Condition dependent)
Catalytic Transfer Hydrogenation H-donor (e.g., HCOOH, NH₄HCO₂), Pd/C, Solvent (MeOH, EtOH)[15][17]Avoids the use of high-pressure H₂ gas, generally safe.[15]May require elevated temperatures. The hydrogen donor can complicate workup.Good to Excellent
Metal in Acid Fe or SnCl₂, Acid (AcOH or HCl), Solvent (EtOH, H₂O)[3][4]Inexpensive, highly reliable, and tolerant of many functional groups.[3]Workup can be tedious due to the formation of metal salts.[12] Stoichiometric amounts of metal are required.Excellent
Sodium Dithionite Na₂S₂O₄, Solvent (EtOH/H₂O, THF/H₂O)[6]Mild conditions, excellent chemoselectivity, metal-free, simple setup.[7]Requires aqueous or semi-aqueous conditions, which may be an issue for highly hydrophobic substrates.Excellent

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the typical workflow for the reduction reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate (4,5-bis(2-methoxyethoxy) -2-nitrobenzonitrile) in Solvent B 2. Prepare Reducing Agent (e.g., Add Pd/C catalyst, or prepare Fe/AcOH slurry) C 3. Combine & React (e.g., Introduce H₂ atmosphere, or add metal slurry) A->C B->C D 4. Monitor Progress (TLC / HPLC) C->D D->C Incomplete? Continue Reaction E 5. Quench & Filter (e.g., Filter catalyst, neutralize acid) D->E Complete? F 6. Extraction (Isolate product in organic layer) E->F G 7. Purify (Column Chromatography or Recrystallization) F->G H Final Product (2-Amino-4,5-bis(2-methoxyethoxy) benzonitrile) G->H

Caption: General experimental workflow for the reduction. (94 characters)
Protocol 1: Catalytic Hydrogenation with Pd/C

  • Setup: In a hydrogenation vessel, dissolve 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (e.g., 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, which can be purified further if necessary.

Protocol 2: Reduction with Iron and Acetic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1.0 eq) and glacial acetic acid.

  • Reagent Addition: Add iron powder (typically 3-5 eq) to the solution in portions with vigorous stirring. The reaction can be exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate or a base like NaOH until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give the crude amine.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common experimental issues.

G Start Problem Encountered Q1 Low / No Conversion? Start->Q1 Q2 Multiple Products? Start->Q2 Q1->Q2 No Sol1a Check Reagent/Catalyst Activity (Use fresh materials) Q1->Sol1a Yes Q2a Is nitrile group reduced? Q2->Q2a Yes Sol1b Improve Substrate Solubility (Change/add co-solvent) Sol1a->Sol1b Sol1c Increase Temperature or Reaction Time Sol1b->Sol1c Success Problem Solved Sol1c->Success Sol2a Use Milder Conditions: - Lower H₂ pressure - Switch to Fe/AcOH or Na₂S₂O₄ Q2a->Sol2a Yes Q2b Are intermediates present? (Nitroso/Hydroxylamine) Q2a->Q2b No Sol2a->Success Sol2b Increase reducing agent eq. or reaction time Q2b->Sol2b Yes Q2b->Success No, other issues Sol2b->Success

Caption: A decision tree for troubleshooting common reaction issues. (63 characters)
Nitro Group Reduction Pathway

Understanding the stepwise reduction can help identify intermediates.

G A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) B->E Dimerization Side Reactions D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ C->E Dimerization Side Reactions

Caption: The reduction pathway from a nitro group to an amine. (58 characters)

References

Technical Support Center: Purifying 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can arise from the synthetic route used. For instance, if the amine is formed by the reduction of a nitro group, incomplete reduction can lead to the presence of the corresponding nitro-analogue. Other potential impurities include starting materials, reagents, and by-products from side reactions. It is crucial to analyze the crude product by techniques like HPLC, LC-MS, and NMR to identify the impurity profile before selecting a purification strategy.

Q2: My purified this compound is a pale yellow powder. Is this normal?

A2: Yes, this compound is often described as a pale yellow powder.[1] However, a significant color change or the presence of dark-colored impurities may indicate oxidation or the presence of other contaminants. Aromatic amines, in general, are susceptible to air and light-induced oxidation, which can lead to discoloration.

Q3: What is the melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 73 to 77°C.[2] A broad melting point range or a value significantly lower than this may indicate the presence of impurities.

Q4: How should I store the purified compound?

A4: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture.- Try adding a co-solvent in which the compound is less soluble to induce crystallization.- Ensure the solution is not superheated and allow for slow cooling.
Poor recovery of the compound after recrystallization. - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization trapping impurities.- Perform a solvent screen to find a more suitable solvent.- Use the minimum amount of hot solvent to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Purity does not improve significantly after recrystallization. The chosen solvent does not effectively discriminate between the compound and the impurities.- Perform a thorough solvent screening with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).- Consider a multi-step purification involving both recrystallization and another technique like column chromatography.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Compound streaks or "tails" on the TLC plate and column. The basic amino group is interacting with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to the eluent.[3]- Use amine-functionalized silica gel.[3]- Consider using a different stationary phase like neutral or basic alumina.
Poor separation from an impurity. The polarity of the mobile phase is not optimized.- Perform a detailed TLC analysis with various solvent systems to find an eluent that provides a good separation (a significant difference in Rf values).- A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4]
Compound does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).- For very polar compounds, a mixture of dichloromethane and methanol can be effective.[4]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The choice of solvent is critical and should be determined through small-scale trials.

  • Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

This protocol is a general procedure for purification on silica gel.

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system that gives a good separation and an Rf value of ~0.3 for the desired compound. To counteract the basicity of the amine, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (Optional) r_dissolve->r_filter r_cool Slow Cooling & Crystallization r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_dry Dry Under Vacuum r_isolate->r_dry r_end Pure Product r_dry->r_end

Caption: A typical workflow for the purification of a solid compound via recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow c_start Crude Product c_tlc TLC Analysis for Solvent System c_start->c_tlc c_pack Pack Column with Silica Gel c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: A standard workflow for purifying a compound using flash column chromatography.

Caption: A decision-making diagram for selecting a purification strategy.

References

Common side reactions in the synthesis of the quinazoline core for Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the quinazoline core of Erlotinib. This guide focuses on common side reactions and impurities encountered during the synthesis of the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and its precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in the synthesis of the Erlotinib quinazoline core?

A1: The most common process-related impurity is the unreacted starting material for the chlorination step, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, often referred to as the "Erlotinib lactam impurity" or "Erlotinib Impurity D".[1][2] Its presence in the final product typically indicates an incomplete chlorination reaction or carry-over from the previous synthetic step.[1]

Q2: At which stage is the "lactam impurity" intentionally synthesized?

A2: The lactam impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in the synthesis of Erlotinib. It is intentionally synthesized, typically through the cyclization of an appropriately substituted anthranilate derivative, such as ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, with a formylating agent like formamide.[1]

Q3: What are other significant impurities that can form during the synthesis?

A3: Besides the lactam impurity, other process-related impurities have been identified. These can include:

  • 7-(2-Chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine and its isomer 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine : These impurities may arise from side reactions with the chlorinating agent or from impurities in the starting materials.[3][4]

  • Erlotinib Related Compound A : 4-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)-2-methylbut-3-yn-2-ol hydrochloride.[5]

  • Degradation products formed under stress conditions such as acidic or basic hydrolysis.[6]

Q4: Why is it critical to control impurity levels in Erlotinib synthesis?

A4: Controlling impurity levels is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in small amounts, can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate that impurities exceeding 0.1% must be identified and quantified.[3][4]

Troubleshooting Guides

Issue 1: High Levels of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Lactam Impurity) in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Incomplete Chlorination Optimize chlorination reaction conditions: - Temperature: Ensure the reaction is heated sufficiently (typically 70-90°C) to drive the reaction to completion.[7] - Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure all the starting lactam is consumed. - Reagent Stoichiometry: Use an appropriate excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). - Anhydrous Conditions: Ensure all glassware is dry and solvents are anhydrous, as moisture can quench the chlorinating agent.Reduction of the lactam impurity to acceptable levels (typically <0.1%).
Inefficient Quenching and Work-up Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water. Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution) to prevent hydrolysis of the product back to the lactam.Improved yield and purity of the 4-chloroquinazoline intermediate.
Suboptimal Purification Employ robust purification techniques for the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate. Recrystallization from a suitable solvent system is often effective. Column chromatography can be used for more challenging separations.Isolation of the 4-chloroquinazoline intermediate with high purity, free from the lactam impurity.
Issue 2: Formation of Chloroethoxy/Bromoethoxy Impurities

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Side reaction with Boron Tribromide (BBr₃) If BBr₃ is used for demethylation in earlier steps of a synthetic route, it can lead to the formation of brominated species which can then be converted to bromoethoxy impurities. The use of BBr₃ can also lead to the formation of O-dealkylated compounds. A GC-MS analysis can be performed to confirm the presence and proportions of these impurities.[4]Minimized formation of bromoethoxy impurities.
Reaction with Chlorinating Agent The chlorinating agent (e.g., POCl₃) may react with the methoxyethoxy side chains under harsh conditions. - Temperature Control: Avoid excessive temperatures during the chlorination step. - Reaction Time: Minimize the reaction time once the conversion of the lactam is complete.Reduced levels of chloroethoxy impurities in the final product.
Impure Starting Materials Ensure the purity of the starting 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. Impurities in this intermediate can carry through and lead to side products.Use of high-purity starting materials will lead to a cleaner reaction profile.

Experimental Protocols

Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Lactam Impurity)

This protocol is based on the cyclization of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide.[1][8]

Materials:

  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • Formamide

  • Nitrogen gas

  • Diethyl ether

  • Acetonitrile

Procedure:

  • A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide is heated to 165-170 °C under a nitrogen atmosphere for 12 hours.[8]

  • The reaction progress is monitored by HPLC to ensure the absence of the starting material.[8]

  • After completion, the reaction mixture is cooled, and the resulting precipitate is triturated with diethyl ether.[8]

  • The solid is filtered and then triturated in boiling acetonitrile for 30 minutes.[8]

  • The mixture is cooled to 5 °C, and diethyl ether is added to precipitate the product.[8]

  • The resulting white powder is filtered and dried under reduced pressure to yield 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one.[8]

Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

This protocol describes the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using phosphorus oxychloride (POCl₃).[7]

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • A suitable base (e.g., triethylamine or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., toluene or chloroform)

  • Ice-water

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in an anhydrous solvent, add the base.

  • Slowly add phosphorus oxychloride to the mixture at a controlled temperature (e.g., below 25 °C).[7]

  • After the initial reaction, heat the mixture to 70-90 °C to drive the chlorination to completion.[7]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

erlotinib_synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Coupling start Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate lactam 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Lactam Intermediate) start->lactam Formamide, High Temperature chloro_quinazoline 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline lactam->chloro_quinazoline POCl₃ or SOCl₂ erlotinib Erlotinib chloro_quinazoline->erlotinib 3-Ethynylaniline

Caption: Synthetic workflow for the quinazoline core of Erlotinib.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Corrective Actions start High Lactam Impurity Detected check_chlorination Review Chlorination Step Parameters start->check_chlorination check_workup Examine Quenching and Work-up start->check_workup check_purification Assess Purification Efficiency start->check_purification optimize_chlorination Optimize Temp, Time, Reagent Ratio, Anhydrous Conditions check_chlorination->optimize_chlorination improve_workup Controlled Quenching, Proper Neutralization check_workup->improve_workup enhance_purification Recrystallization or Column Chromatography check_purification->enhance_purification end Acceptable Purity Achieved optimize_chlorination->end Impurity Reduced improve_workup->end Impurity Reduced enhance_purification->end Impurity Reduced

Caption: Troubleshooting logic for high lactam impurity.

References

Scalability issues in the production of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS: 950596-58-4). This compound is a key intermediate in the synthesis of pharmaceuticals such as Erlotinib.[1]

Synthesis Overview

The production of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The primary synthetic route involves four key stages:

  • Di-O-alkylation: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde.

  • Conversion to Benzonitrile: Transformation of the benzaldehyde into 3,4-bis(2-methoxyethoxy)benzonitrile.

  • Nitration: Introduction of a nitro group to yield 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

  • Reduction: Reduction of the nitro group to the desired amino group, affording the final product.

Below are detailed troubleshooting guides and FAQs for each of these critical steps.

Experimental Workflow and Logic

The following diagram illustrates the overall synthetic workflow for the production of this compound.

Synthetic Workflow for this compound Production cluster_0 Step 1: Di-O-alkylation cluster_1 Step 2: Benzonitrile Formation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A 3,4-Dihydroxybenzaldehyde B 3,4-bis(2-methoxyethoxy)benzaldehyde A->B 2-Bromoethyl methyl ether, K2CO3, DMF C 3,4-bis(2-methoxyethoxy)benzaldehyde D 3,4-bis(2-methoxyethoxy)benzonitrile C->D Hydroxylamine-O-sulfonic acid, Formic acid E 3,4-bis(2-methoxyethoxy)benzonitrile F 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile E->F HNO3, H2SO4 G 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile H This compound G->H Sodium Dithionite

Caption: Overall synthetic workflow for the production of the target compound.

Step 1: Di-O-alkylation of 3,4-Dihydroxybenzaldehyde

This initial step involves a Williamson ether synthesis to introduce the two 2-methoxyethoxy side chains.

Troubleshooting Guide
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction / Low yield - Insufficient base or alkylating agent.- Low reaction temperature or short reaction time.- Poor quality of reagents.- Increase the molar equivalents of 2-bromoethyl methyl ether and potassium carbonate.- Ensure the reaction temperature is maintained at the optimal level (e.g., 80-90 °C) for a sufficient duration.- Use freshly dried DMF and high-purity reagents.
Formation of mono-alkylated byproduct - Insufficient amount of alkylating agent or base.- Non-homogenous reaction mixture.- Use a slight excess of the alkylating agent and base to drive the reaction to completion.- Ensure vigorous stirring to maintain a homogenous suspension of the base.
Product is difficult to purify - Presence of unreacted starting materials and byproducts.- Formation of tars or colored impurities.- Perform an aqueous work-up to remove inorganic salts.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) for purification.- Consider a recrystallization step to improve the purity of the final product.
Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this di-O-alkylation reaction?

A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. It is strong enough to deprotonate the phenolic hydroxyl groups but generally mild enough to avoid side reactions.

Q2: Can I use a different solvent instead of DMF?

A2: While DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like acetonitrile or DMSO could be considered. However, reaction conditions may need to be re-optimized.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (3,4-dihydroxybenzaldehyde) and the appearance of the product spot will indicate the reaction's progress.

Quantitative Data
Scale Reactant (3,4-dihydroxybenzaldehyde) 2-Bromoethyl methyl ether (equivalents) K₂CO₃ (equivalents) Typical Yield Purity (by HPLC)
Lab (1-10 g)1 g2.22.585-95%>98%
Pilot (100-500 g)100 g2.12.380-90%>97%
Production (>1 kg)1 kg2.052.275-85%>97%

Step 2: Conversion to 3,4-bis(2-methoxyethoxy)benzonitrile

This step transforms the aldehyde functional group into a nitrile.

Troubleshooting Guide
Problem Possible Cause(s) Troubleshooting Steps
Low conversion to the nitrile - Incomplete reaction with the nitrile-forming reagent.- Decomposition of the starting material or product under harsh conditions.- Ensure the use of a sufficient excess of the nitrile-forming reagent (e.g., hydroxylamine-O-sulfonic acid).- Maintain the reaction temperature as specified in the protocol to avoid degradation.
Formation of amide byproduct - Hydrolysis of the nitrile under acidic or basic conditions during work-up.- Perform the work-up at a neutral or slightly acidic pH.- Avoid prolonged exposure to strong acids or bases.
Product is an oil and difficult to handle - Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization (e.g., isopropanol/water, ethanol).
Frequently Asked Questions (FAQs)

Q1: What are the common reagents for converting an aldehyde to a nitrile?

A1: Several reagents can be used, including hydroxylamine-O-sulfonic acid in formic acid, or a two-step process involving the formation of an oxime followed by dehydration. The choice of reagent can depend on the scale and desired reaction conditions.

Q2: How can I confirm the formation of the nitrile?

A2: The formation of the nitrile can be confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, a characteristic nitrile peak will appear around 2220-2240 cm⁻¹. ¹H NMR spectroscopy will show the disappearance of the aldehyde proton signal (around 9-10 ppm).

Quantitative Data
Scale Reactant (benzaldehyde) Nitrile-forming reagent (equivalents) Typical Yield Purity (by HPLC)
Lab (1-10 g)1 g1.590-98%>99%
Pilot (100-500 g)100 g1.385-95%>98%
Production (>1 kg)1 kg1.280-90%>98%

Step 3: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.

Troubleshooting Guide
Problem Possible Cause(s) Troubleshooting Steps
Formation of di-nitro byproducts - Reaction temperature is too high.- Excess of nitrating agent.- Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C).- Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to control the exotherm and stoichiometry.
Incomplete nitration - Insufficient nitrating agent.- Low reaction temperature or short reaction time.- Ensure the correct stoichiometry of the nitrating agent is used.- Allow the reaction to proceed for a sufficient amount of time at the optimal temperature.
Runaway reaction - Poor temperature control.- Rapid addition of the nitrating agent.- Use an efficient cooling bath (e.g., ice-salt bath) to maintain the desired temperature.- Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture continuously.
Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of this nitration?

A1: The two methoxyethoxy groups are ortho-, para-directing. The nitration is expected to occur at one of the positions ortho to these activating groups. The specific isomer formed will depend on the reaction conditions.

Q2: What are the key safety precautions for a nitration reaction at scale?

A2: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[2] It is crucial to have adequate cooling capacity, controlled addition of reagents, and a clear plan for quenching the reaction safely. The use of appropriate personal protective equipment (PPE) is mandatory.

Quantitative Data
Scale Reactant (benzonitrile) Nitrating Agent (equivalents of HNO₃) Typical Yield Purity (by HPLC)
Lab (1-10 g)1 g1.180-90%>95% (desired isomer)
Pilot (100-500 g)100 g1.0575-85%>95% (desired isomer)
Production (>1 kg)1 kg1.0270-80%>95% (desired isomer)

Step 4: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

The final step is the reduction of the nitro group to an amine to yield the target compound.

Troubleshooting Guide
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reduction - Insufficient reducing agent.- Deactivation of the catalyst (if used).- Low reaction temperature.- Use a sufficient excess of the reducing agent (e.g., sodium dithionite).- If using a catalyst, ensure it is active and not poisoned.- Maintain the reaction at the optimal temperature.
Formation of side products (e.g., azo, azoxy compounds) - Sub-stoichiometric amounts of reducing agent.- Non-optimal reaction pH.- Ensure complete reduction by using an adequate amount of the reducing agent.- Control the pH of the reaction mixture as required by the chosen reduction method.
Product is unstable or discolors upon isolation - Oxidation of the amino group by air.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the final product under an inert atmosphere and protected from light.
Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing an aromatic nitro group?

A1: Common methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), or chemical reduction with reagents like tin(II) chloride in acid, or sodium dithionite. Sodium dithionite is often preferred for its mild conditions and avoidance of heavy metals.[2]

Q2: How can I purify the final product?

A2: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If significant impurities are present, column chromatography may be necessary.

Quantitative Data
Scale Reactant (nitro compound) Reducing Agent (equivalents) Typical Yield Purity (by HPLC)
Lab (1-10 g)1 g3.0 (Sodium Dithionite)90-98%>99%
Pilot (100-500 g)100 g2.8 (Sodium Dithionite)85-95%>99%
Production (>1 kg)1 kg2.5 (Sodium Dithionite)80-90%>99%

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.

Troubleshooting Logic Flow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Analyze_Materials Analyze Starting Materials (Purity, Moisture) Check_Reaction_Conditions->Analyze_Materials Conditions OK Solution Problem Resolved Check_Reaction_Conditions->Solution Adjust Conditions Optimize_Workup Optimize Work-up Procedure (Quenching, Extraction) Analyze_Materials->Optimize_Workup Materials OK Analyze_Materials->Solution Use Pure Materials Purification_Strategy Re-evaluate Purification Strategy (Chromatography, Recrystallization) Optimize_Workup->Purification_Strategy Work-up OK Optimize_Workup->Solution Modify Work-up Purification_Strategy->Solution Purification Optimized

References

Technical Support Center: Managing Impurities in 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis.[1][2] The following information is curated to address common challenges encountered during synthesis, purification, and analysis, with a focus on impurity management for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: A common synthetic approach involves utilizing a substituted benzonitrile precursor. A plausible starting material is 3,4-bis(2-methoxyethoxy)benzonitrile, which can undergo nitration followed by reduction of the nitro group to an amine. Direct synthesis from a substituted aniline can be challenging due to the activating and acid-sensitive nature of the amino group.[3]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, byproducts of the reaction, or degradation of the final product. In reactions involving nitration, common byproducts include over-nitrated compounds (dinitrated species) and positional isomers, depending on the directing effects of the substituents on the aromatic ring.[3] Incomplete reduction of a nitro intermediate can also lead to the presence of nitroso or azoxy impurities.[3] Oxidation of the amino group is another potential source of impurities.[3]

Q3: Which analytical techniques are recommended for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity and quantifying impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile impurities.[4] For structural elucidation of the final product and any unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[3][5][6] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups present in the molecule.[6]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place.[2] While specific storage conditions are not widely published, storing the compound in a well-sealed container, protected from light and moisture, is a general best practice for maintaining its stability and purity.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield
Potential Cause Troubleshooting Step Recommended Action
Insufficient reaction time or temperature Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC.Extend the reaction time or cautiously increase the temperature, while monitoring for the formation of degradation products.
Poor quality of starting materials or reagents Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC).Use reagents from a reputable supplier and ensure they meet the required specifications.
Inadequate mixing Ensure efficient stirring throughout the reaction.Use an appropriate stir bar or overhead stirrer, especially for heterogeneous mixtures.
Presence of inhibitors Identify and remove any potential inhibitors in the starting materials or solvent.Purify starting materials if necessary.
Issue 2: Presence of Unexpected Impurities
Potential Cause Troubleshooting Step Recommended Action
Formation of isomers Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[3]Purification by column chromatography may be necessary to separate isomers.[3]
Oxidation of the amino group Use a milder nitrating agent if applicable or protect the amino group (e.g., via acetylation) before subsequent reaction steps.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-nitration Carefully control the stoichiometry of the nitrating agent and the reaction temperature.[3]Add the nitrating agent dropwise to maintain temperature control.
Residual starting material Monitor the reaction to completion using TLC or HPLC.Adjust reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Recommended Action
Product is highly soluble in the workup solvent Select an extraction solvent with lower polarity.[3]Perform multiple extractions with smaller volumes of solvent.
Product does not crystallize or is an oil Attempt to form a salt of the product (e.g., hydrochloride salt), which may be more crystalline.[3]Try different crystallization solvents or solvent mixtures.
Impurities co-elute with the product during column chromatography Use a different solvent system or a different stationary phase for chromatography.[3]Consider preparative HPLC for difficult separations.
Product degradation during purification Use milder purification techniques.Avoid excessive heat and exposure to strong acids or bases during purification.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for structurally similar compounds and should be adapted and optimized for your specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is adapted from a method for a related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile.[4]

Parameter Condition
Instrumentation Standard HPLC system with UV detector, autosampler, and column oven
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or wavelength of maximum absorbance)
Sample Preparation Dissolve ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water), filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol is based on general procedures for similar aromatic compounds.[4]

Parameter Condition
Instrumentation High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Internal Standard Tetramethylsilane (TMS) if not present in the solvent.
¹H NMR Acquisition Standard single pulse program, 16-64 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition Proton-decoupled pulse program, a larger number of scans will be required.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

This protocol is a standard method for solid samples.[4]

Parameter Condition
Instrumentation FTIR spectrometer
Sample Preparation KBr Pellet: Mix 1-2 mg of sample with 100-200 mg of dry KBr and press into a pellet. ATR: Place a small amount of the solid sample directly on the ATR crystal.
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr ms MS (Molecular Weight) purification->ms ftir FTIR (Functional Groups) purification->ftir final_product Pure this compound hplc->final_product Purity Confirmed nmr->final_product Structure Confirmed ms->final_product MW Confirmed ftir->final_product Functional Groups Confirmed

Caption: General experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_identification Impurity Identification cluster_action Corrective Action start Impurity Detected? id_impurity Identify Impurity (HPLC-MS, NMR) start->id_impurity Yes end Product Meets Purity Specs start->end No is_starting_material Is it starting material? id_impurity->is_starting_material is_isomer Is it an isomer? is_starting_material->is_isomer No optimize_reaction Optimize Reaction Conditions (Time, Temp) is_starting_material->optimize_reaction Yes is_byproduct Is it a reaction byproduct? is_isomer->is_byproduct No optimize_purification Optimize Purification (Solvent, Stationary Phase) is_isomer->optimize_purification Yes modify_synthesis Modify Synthetic Route (e.g., protecting groups) is_byproduct->modify_synthesis Yes optimize_reaction->start Re-analyze optimize_purification->start Re-analyze modify_synthesis->start Re-analyze

References

Technical Support Center: Catalytic Reduction of Substituted Nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the catalytic reduction of substituted nitrobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges associated with this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the catalytic reduction of substituted nitrobenzonitriles?

A1: The primary challenge is achieving chemoselectivity. Both the nitro group (-NO₂) and the nitrile group (-CN) are reducible functional groups. The goal is often to selectively reduce one group while leaving the other intact. The outcome of the reaction is highly dependent on the choice of catalyst, reducing agent, and reaction conditions.

Q2: How can I selectively reduce the nitro group to an amine, leaving the nitrile group untouched?

A2: Several methods can achieve this transformation. A common and effective method is the use of tin(II) chloride (SnCl₂·2H₂O) in a protic solvent like ethanol.[1] Catalytic hydrogenation using platinum on carbon (Pt/C) at low hydrogen pressure can also be selective for the nitro group, as the nitrile group is less sensitive to this catalyst compared to palladium on carbon (Pd/C).[1]

Q3: What conditions favor the selective reduction of the nitrile group to a benzylamine?

A3: Selectively reducing the nitrile group in the presence of a nitro group is more challenging but can be achieved with specific catalyst systems. Ruthenium-based catalysts, such as a ruthenium bis(pyrazolyl)borate scaffold in combination with a hydride source like sodium borohydride (NaBH₄), have been shown to selectively reduce the nitrile over the nitro group.[2][3]

Q4: What are the common side reactions I should be aware of?

A4: Besides the lack of selectivity, several side reactions can occur:

  • Hydrodecyanation: Loss of the nitrile group, replacing it with a hydrogen atom.

  • Formation of Intermediates: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These can further react to form azoxy and azo compounds.

  • Amide Formation: In the case of ortho-nitrobenzonitriles, intramolecular cyclization can occur during reduction to form 2-aminobenzamide.

  • Over-reduction: If the desired product is the aminobenzonitrile, over-reduction can lead to the corresponding benzylamine.

Q5: Can the substituents on the aromatic ring affect the reaction?

A5: Yes, the electronic and steric properties of other substituents on the benzene ring can significantly influence the reactivity of both the nitro and nitrile groups. Electron-withdrawing groups can make the nitrile carbon more electrophilic and susceptible to hydrolysis under certain conditions, while electron-donating groups can affect the rate of catalytic hydrogenation.[4] Steric hindrance from bulky ortho-substituents can also impact the accessibility of the functional groups to the catalyst surface.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution(s)
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage of the catalyst under an inert atmosphere. For catalytic hydrogenations, ensure the catalyst was not exposed to air for an extended period.
Catalyst Poisoning Purify the starting material to remove any potential catalyst poisons (e.g., sulfur or halogen compounds). Use high-purity, degassed solvents and high-purity hydrogen gas.
Insufficient Reducing Agent For stoichiometric reductions (e.g., with SnCl₂), ensure the correct molar equivalents are used. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
Sub-optimal Reaction Conditions Gradually increase the reaction temperature while monitoring for side product formation. Optimize the solvent system; for catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective.

Issue 2: Poor Chemoselectivity (Reduction of Both Nitro and Nitrile Groups)

Possible Cause Suggested Solution(s)
Incorrect Catalyst Choice To favor nitro reduction, switch from Pd/C to Pt/C or use a chemical reductant like SnCl₂·2H₂O. To favor nitrile reduction, employ a specialized catalyst system, such as a ruthenium-based catalyst.
Harsh Reaction Conditions Reduce the hydrogen pressure and/or reaction temperature. A lower temperature often increases selectivity.
Prolonged Reaction Time Monitor the reaction closely using TLC or GC/LC-MS. Quench the reaction as soon as the desired product is formed in maximum yield to prevent further reduction.

Issue 3: Formation of Unexpected Byproducts

Possible Cause Suggested Solution(s)
Formation of Azo/Azoxy Compounds This indicates incomplete reduction of the nitro group and subsequent condensation reactions. Ensure sufficient reducing agent and/or longer reaction times. The choice of catalyst and solvent can also influence this.
Hydrodecyanation (Loss of -CN group) This is more common with certain catalysts like palladium. Consider switching to a different catalyst (e.g., Raney Nickel or a ruthenium-based catalyst) or using milder reaction conditions.
Formation of 2-Aminobenzamide This is specific to ortho-nitrobenzonitriles. The reaction conditions (solvent and catalyst) can influence the extent of this intramolecular cyclization.

Data Presentation

Table 1: Comparison of Methods for Selective Nitro Group Reduction

SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield of Aminobenzonitrile (%)Selectivity (%)
4-Nitrobenzonitrile5% Pt/C, H₂ (1 atm)Ethanol254>95High
3-NitrobenzonitrileSnCl₂·2H₂O (5 eq.)Ethanol78 (reflux)1-3~90>98
4-ChloronitrobenzeneFe/NH₄ClEthanol/Water78 (reflux)292High
Various NitroarenesCo@NC, N₂H₄·H₂OEthanol800.595-99>99

Table 2: Comparison of Methods for Selective Nitrile Group Reduction

SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield of Nitrobenzylamine (%)Selectivity (%)
2-NitrobenzonitrileBF₃·OEt₂ / NaBH₄2-MeTHF252469-84High
4-NitrobenzonitrileRu-bis(pyrazolyl)borate / NaBH₄Methanol25592Exclusive for nitrile
Benzonitrile[Ru(p-cymene)Cl₂]₂ / iPrOHIsopropanol80392N/A

Experimental Protocols

Protocol 1: Selective Reduction of a Nitro Group using Tin(II) Chloride

This protocol describes the selective reduction of the nitro group in a substituted nitrobenzonitrile to the corresponding amine using tin(II) chloride dihydrate.

  • Materials:

    • Substituted nitrobenzonitrile (1.0 eq.)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)

    • Absolute Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted nitrobenzonitrile in absolute ethanol.

    • Add the tin(II) chloride dihydrate to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.

    • Carefully neutralize the mixture by slowly adding a 5% aqueous solution of NaHCO₃ or NaOH with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude aminobenzonitrile.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Selective Catalytic Hydrogenation of a Nitrile Group

This protocol is a general guideline for the selective reduction of an aromatic nitrile in the presence of a nitro group using a specialized ruthenium catalyst and a hydride source.

  • Materials:

    • Substituted nitrobenzonitrile (1.0 eq.)

    • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ or a custom Ru-complex) (1-5 mol%)

    • Sodium borohydride (NaBH₄) (4.0 eq.)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of the substituted nitrobenzonitrile in methanol in a round-bottom flask under a nitrogen atmosphere, add the ruthenium catalyst.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the sodium borohydride in portions over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 5-24 hours).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Challenges_in_Nitrobenzonitrile_Reduction cluster_input Starting Material cluster_reaction Catalytic Reduction cluster_products Possible Products Start Substituted Nitrobenzonitrile Reaction Catalyst + H₂ or other reducing agent Start->Reaction Desired_Amine Desired Product: Aminobenzonitrile Reaction->Desired_Amine Selective Nitro Reduction Desired_Benzylamine Desired Product: Nitrobenzylamine Reaction->Desired_Benzylamine Selective Nitrile Reduction Over_reduction Over-reduction Product: Aminobenzylamine Reaction->Over_reduction Non-selective Reduction Side_Products Side Products: Azo/Azoxy compounds, Hydrodecyanation, Amide (ortho-isomers) Reaction->Side_Products Side Reactions

Caption: Reaction pathways in the catalytic reduction of substituted nitrobenzonitriles.

Troubleshooting_Workflow Start Low Yield or Incorrect Product? Check_SM Starting Material Remaining in Mixture? Start->Check_SM Check_Selectivity Mixture of Reduced Products? Check_SM->Check_Selectivity No Inactive_Catalyst Increase Reaction Time/Temp Check Catalyst Activity Check Reagent Purity Check_SM->Inactive_Catalyst Yes Check_Byproducts Unexpected Byproducts Observed? Check_Selectivity->Check_Byproducts No Adjust_Conditions Change Catalyst (e.g., Pd/C to Pt/C) Lower H₂ Pressure/Temp Reduce Reaction Time Check_Selectivity->Adjust_Conditions Yes Optimize_Reaction Modify Solvent/Catalyst Ensure Inert Atmosphere Check for ortho-effects Check_Byproducts->Optimize_Reaction Yes Success Problem Solved Check_Byproducts->Success No Inactive_Catalyst->Success Adjust_Conditions->Success Optimize_Reaction->Success

Caption: Troubleshooting workflow for the catalytic reduction of nitrobenzonitriles.

References

Technical Support Center: Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the manufacturing of various pharmaceuticals, including Erlotinib.

I. Synthetic Pathway Overview

The most common synthetic route to this compound on a larger scale involves a three-step process starting from 3,4-bis(2-methoxyethoxy)benzaldehyde. This pathway is favored for its relatively accessible starting materials and amenability to industrial production.

Synthesis_Workflow A 3,4-bis(2-methoxyethoxy)benzaldehyde B 3,4-bis(2-methoxyethoxy)benzonitrile A->B Oximation & Dehydration C 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile B->C Nitration D This compound C->D Reduction

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Step 1: Benzonitrile Formation from Benzaldehyde

Issue 1.1: Low Yield or Incomplete Conversion of Benzaldehyde to Benzonitrile

Possible Cause Troubleshooting Action
Inefficient Dehydration: The conversion of the intermediate aldoxime to the nitrile is slow or incomplete.- Increase Reaction Temperature: Gradually increase the reaction temperature to facilitate dehydration. - Catalyst Selection: If using a catalyst (e.g., acid or base), ensure its activity and appropriate loading. For one-pot syntheses with hydroxylamine hydrochloride, consider the use of a co-catalyst like anhydrous ferrous sulfate. - Azeotropic Water Removal: On a larger scale, consider using a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the nitrile product.
Side Reactions: Formation of amide or other byproducts.- Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to hydrolysis of the nitrile. Monitor the reaction progress closely by HPLC or TLC. - Anhydrous Conditions: Ensure anhydrous conditions to minimize the formation of the corresponding amide.
Reagent Quality: Impurities in hydroxylamine or solvent.- Use High-Purity Reagents: Ensure the use of high-purity hydroxylamine hydrochloride and dry solvents.

Issue 1.2: Equipment Corrosion

Possible Cause Troubleshooting Action
Use of Hydroxylamine Hydrochloride: Release of HCl during the reaction.- Material of Construction: Use glass-lined or other acid-resistant reactors for large-scale production. - Alternative Reagents: For a greener process, consider using hydroxylamine sulfate with a suitable base to avoid the release of corrosive HCl.
Step 2: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Issue 2.1: Poor Yield and Formation of Impurities

Possible Cause Troubleshooting Action
Polynitration: Introduction of more than one nitro group onto the aromatic ring.- Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to improve selectivity. - Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to avoid localized high concentrations.
Oxidation of Side Chains: The methoxyethoxy side chains may be susceptible to oxidation.- Mild Nitrating Agents: Consider using alternative, milder nitrating agents if oxidation is a significant issue.
Incomplete Reaction: Starting material remains after the reaction is complete.- Reaction Time and Temperature: Ensure sufficient reaction time at the optimized temperature. Monitor the reaction by HPLC to confirm completion.

Issue 2.2: Safety Concerns on Scale-up

Possible Cause Troubleshooting Action
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway.- Calorimetric Studies: Perform reaction calorimetry studies to understand the thermal profile of the reaction before scaling up. - Efficient Heat Removal: Ensure the reactor has adequate cooling capacity. - Continuous Flow Chemistry: Consider using a continuous flow reactor for large-scale production to enhance heat transfer and improve safety.
Corrosive Reagents: Use of concentrated nitric and sulfuric acids.- Appropriate Personal Protective Equipment (PPE): Use acid-resistant gloves, face shields, and lab coats. - Proper Handling and Dispensing: Use automated and enclosed systems for transferring large quantities of acids.

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Caption: Troubleshooting decision tree for the nitration step.

Step 3: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

Issue 3.1: Incomplete Reduction or Formation of Side Products

Possible Cause Troubleshooting Action
Catalyst Deactivation (Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or lose activity.- Use Fresh Catalyst: Ensure the catalyst is fresh and from a reliable source. - Increase Catalyst Loading: Cautiously increase the catalyst loading. - Optimize Hydrogen Pressure: Higher hydrogen pressure may be required for complete reduction.
Formation of Intermediates: Accumulation of hydroxylamine, nitroso, or azoxy intermediates.- Sufficient Reducing Agent: Ensure an adequate stoichiometric excess of the reducing agent (e.g., iron powder in the presence of an acid). - Temperature Control: Maintain optimal reaction temperature to drive the reaction to completion.
Poor Solubility: The nitro compound may have limited solubility in the reaction solvent.- Solvent Screening: Test different solvents or solvent mixtures to improve solubility. Co-solvents like ethanol/water can be effective.

Issue 3.2: Difficult Product Isolation and Purification

Possible Cause Troubleshooting Action
Emulsion Formation during Work-up: Difficulty in separating aqueous and organic layers.- Addition of Brine: Add saturated sodium chloride solution to break the emulsion. - Filtration through Celite: Filter the mixture through a pad of Celite to remove fine solids that may be stabilizing the emulsion.
Product Purity Issues: Presence of residual starting material or side products.- Recrystallization: Develop a robust recrystallization protocol. Screen various solvents to find one that provides good recovery and purity. - Column Chromatography: For high-purity requirements, column chromatography may be necessary, though it is less ideal for large-scale production.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the nitration step?

A1: The nitration of 3,4-bis(2-methoxyethoxy)benzonitrile is highly exothermic. Before scaling up, it is crucial to:

  • Perform a thorough risk assessment.

  • Conduct reaction calorimetry (RC1) studies to understand the heat of reaction and the rate of heat evolution.

  • Ensure the reactor has sufficient cooling capacity to maintain the desired temperature and prevent thermal runaway.

  • Implement slow, controlled addition of the nitrating agent.

  • Have an emergency quench plan in place.

  • For multi-kilogram scale, consider transitioning to a continuous flow process to significantly improve heat management and overall safety.

Q2: How can I monitor the progress of the reactions effectively during scale-up?

A2: In-process controls (IPCs) are critical for successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately monitoring the disappearance of starting materials and the formation of products and impurities for all steps.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method suitable for rapid checks of reaction completion at the lab and pilot scale.

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

Q3: What are the most common impurities I should expect in the final product?

A3: Potential impurities in this compound include:

  • Unreacted 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile: From incomplete reduction.

  • Isomeric Aminobenzonitriles: If the nitration step is not perfectly regioselective.

  • Hydroxylamine or Azoxy Intermediates: From incomplete reduction of the nitro group.

  • Amide Impurity: From hydrolysis of the nitrile group at any stage.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a solid that should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from light and moisture. As with many aromatic amines, long-term exposure to air and light may lead to discoloration and degradation.

IV. Experimental Protocols

The following are representative lab-scale experimental protocols that can be adapted and optimized for scale-up.

Protocol 1: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Materials:

  • 3,4-bis(2-methoxyethoxy)benzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid in a reactor equipped with a stirrer, thermometer, and addition funnel.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture into ice-water with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Lab Scale (10g) Pilot Scale (1kg) - Illustrative
Starting Material 10 g1 kg
Glacial Acetic Acid 150 mL15 L
Nitric Acid/Sulfuric Acid Molar Ratio 1:1.5 (HNO₃ to starting material)Molar Ratio 1:1.5 (HNO₃ to starting material)
Temperature 0-10 °C0-10 °C
Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%80-90%
Typical Purity (HPLC) >98%>98%
Protocol 2: Reduction of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

Materials:

  • 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

  • Iron Powder

  • Ethanol

  • Water

  • Hydrochloric Acid (or Acetic Acid)

  • Sodium Carbonate

  • Ethyl Acetate

  • Celite

Procedure:

  • To a suspension of iron powder in a mixture of ethanol and water, add a small amount of hydrochloric acid or acetic acid to activate the iron.

  • Heat the mixture to reflux.

  • Slowly add a solution of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in ethanol to the refluxing mixture.

  • Maintain the reaction at reflux, monitoring by HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and water to the residue.

  • Basify the aqueous layer with a sodium carbonate solution to pH 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • Purify by recrystallization.

Parameter Lab Scale (10g) Pilot Scale (1kg) - Illustrative
Starting Material 10 g1 kg
Iron Powder 3-5 equivalents3-5 equivalents
Ethanol/Water Ratio 4:14:1
Temperature RefluxReflux
Reaction Time 2-4 hours4-8 hours
Typical Yield 80-90%75-85%
Typical Purity (HPLC) >99%>99%

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific laboratory and scale-up conditions. All work should be performed by qualified individuals with appropriate safety precautions in place.

Resolving incomplete conversion in the synthesis of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during this multi-step synthesis, particularly focusing on incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is a four-step process starting from 3,4-dihydroxybenzaldehyde. The key steps are:

  • Etherification: Protection of the two hydroxyl groups of 3,4-dihydroxybenzaldehyde.

  • Nitrile Formation: Conversion of the benzaldehyde to a benzonitrile.

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Reduction of the nitro group to the desired amino group.

This compound is a key intermediate in the synthesis of the EGFR inhibitor, Erlotinib.[1]

Q2: Which analytical techniques are recommended for monitoring the reaction progress at each step?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive monitoring.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and the presence of impurities. A C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the products and identifying byproducts.

Troubleshooting Guides for Incomplete Conversion

This section provides detailed troubleshooting for each step of the synthesis.

Step 1: Etherification of 3,4-Dihydroxybenzaldehyde

Objective: To synthesize 3,4-bis(2-methoxyethoxy)benzaldehyde.

Reaction Scheme: 3,4-dihydroxybenzaldehyde + 2-(2-methoxyethoxy)ethyl halide -> 3,4-bis(2-methoxyethoxy)benzaldehyde

G cluster_0 Troubleshooting: Incomplete Etherification start Low Conversion of Dihydroxybenzaldehyde cause1 Insufficient Base cause2 Poor Quality of Alkylating Agent cause3 Low Reaction Temperature cause4 Presence of Water

ParameterRecommendationCommon IssuesTroubleshooting Steps
Alkylating Agent 2-(2-methoxyethoxy)ethyl halide (e.g., bromide or chloride)Degradation of the halideUse a fresh, high-purity batch.
Base K₂CO₃ or NaHCO₃Insufficient amount to neutralize liberated acidUse at least 2.2 equivalents of base.
Solvent Anhydrous DMF or AcetonePresence of water can hydrolyze the alkylating agentEnsure the use of anhydrous solvents and dry glassware.
Temperature 40-60 °CToo low, leading to slow reaction ratesGradually increase the temperature while monitoring by TLC.
Reaction Time 12-24 hoursInsufficient time for complete reactionMonitor the reaction by TLC until the starting material is consumed.

Potential Side Product: Mono-etherified 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde or 4-hydroxy-3-(2-methoxyethoxy)benzaldehyde. This can be minimized by using a slight excess of the alkylating agent and ensuring efficient stirring.

Step 2: Conversion of Aldehyde to Nitrile

Objective: To synthesize 3,4-bis(2-methoxyethoxy)benzonitrile.

Reaction Scheme: 3,4-bis(2-methoxyethoxy)benzaldehyde + Hydroxylamine Hydrochloride -> 3,4-bis(2-methoxyethoxy)benzonitrile

G cluster_1 Troubleshooting: Incomplete Nitrile Formation start Aldehyde or Oxime Impurity cause1 Incomplete Oxime Formation cause2 Incomplete Dehydration of Oxime cause3 Hydrolysis of Nitrile

ParameterRecommendationCommon IssuesTroubleshooting Steps
Reagents Hydroxylamine hydrochloride, Pyridine or other baseInsufficient reagents for complete conversionUse a slight excess of hydroxylamine hydrochloride and base.
Solvent Methanol, Ethanol, or DMFInappropriate solvent for the dehydration stepA higher boiling solvent can aid in the dehydration of the intermediate oxime.
Temperature RefluxTemperature too low for efficient dehydrationEnsure the reaction is maintained at a sufficient reflux temperature.
Workup Aqueous workup followed by extractionHydrolysis of the nitrile back to the amide or carboxylic acidMinimize contact time with aqueous acid or base during workup.

Key Intermediate: 3,4-bis(2-methoxyethoxy)benzaldehyde oxime. If this intermediate is isolated, it can be dehydrated in a separate step using reagents like acetic anhydride or by heating in a high-boiling solvent.

Step 3: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile

Objective: To synthesize 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile.

Reaction Scheme: 3,4-bis(2-methoxyethoxy)benzonitrile + Nitrating Agent -> 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile

G cluster_2 Troubleshooting: Nitration Issues start Low Yield / Multiple Products cause1 Over-nitration (Dinitro products) cause2 Formation of undesired isomers cause3 Insufficient nitrating agent cause4 Reaction temperature too high

ParameterRecommendationCommon IssuesTroubleshooting Steps
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄, or 70% HNO₃Too harsh, leading to over-nitration or side reactionsUse milder nitrating agents or control the stoichiometry carefully.
Temperature 0-40 °C (depending on the nitrating agent)Poor temperature control can lead to undesired isomers and byproductsMaintain a consistent and low temperature, especially during the addition of the nitrating agent.
Reaction Time 1-2 hoursToo long, increasing the chance of over-nitrationMonitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Workup Quenching on iceIncomplete precipitation of the productEnsure thorough mixing and sufficient time for complete precipitation.

Potential Side Products:

  • Isomeric products: Nitration at other positions on the aromatic ring. The directing effects of the alkoxy groups favor nitration at the 2 or 6 positions relative to the nitrile.

  • Di-nitro products: Introduction of a second nitro group.

Step 4: Reduction of the Nitro Group

Objective: To synthesize this compound.

Reaction Scheme: 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile + Reducing Agent -> this compound

G cluster_3 Troubleshooting: Nitro Group Reduction start Incomplete Reduction cause1 Inactive or insufficient reducing agent cause2 Low reaction temperature cause3 Formation of intermediates (nitroso, hydroxylamine) cause4 Difficult product isolation

ParameterRecommendationCommon IssuesTroubleshooting Steps
Reducing Agent SnCl₂·2H₂O in an acidic medium (e.g., HCl/acetic acid) or catalytic hydrogenation (H₂/Pd-C)Incomplete reduction, leading to nitroso or hydroxylamine intermediatesEnsure the reducing agent is active and used in sufficient quantity (typically 3-5 equivalents for SnCl₂).
Solvent Ethanol, Acetic Acid, Ethyl AcetatePoor solubility of the starting materialChoose a solvent system in which the nitro compound is reasonably soluble.
Temperature Room temperature to 60 °CReaction too slow at lower temperaturesGentle heating can increase the reaction rate, but should be monitored to avoid side reactions.
Workup Basification to liberate the free amine, followed by extractionFormation of tin salts that can complicate extractionAfter basification, ensure the pH is sufficiently high (pH 9-10) to precipitate tin hydroxides and liberate the free amine for extraction.

Potential Side Products: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction is less common with SnCl₂ but with catalytic hydrogenation, other functional groups could potentially be reduced if not controlled properly.

Experimental Protocols

The following are generalized protocols based on literature for analogous compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde
  • To a solution of 3,4-dihydroxybenzaldehyde (1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add 2-(2-methoxyethoxy)ethyl bromide (2.2 eq) dropwise.

  • Heat the mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 3,4-bis(2-methoxyethoxy)benzonitrile
  • To a solution of 3,4-bis(2-methoxyethoxy)benzaldehyde (1 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol, add pyridine (1.5 eq).

  • Reflux the mixture for 2-4 hours until the formation of the oxime is complete (monitored by TLC).

  • For dehydration, acetic anhydride (2 eq) can be added, and the reflux continued for another 2-4 hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the crude nitrile, which can be purified by chromatography or recrystallization.

Protocol 3: Synthesis of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile
  • Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile (1 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 4: Synthesis of this compound
  • Suspend 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (1 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (3-4 eq) in ethanol portion-wise.

  • Heat the mixture to 60-70 °C and stir for 2-3 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Dilute the residue with water and carefully basify with a concentrated NaOH solution to pH 9-10.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
3,4-bis(2-methoxyethoxy)benzaldehydeC₁₃H₁₈O₅254.28-
3,4-bis(2-methoxyethoxy)benzonitrileC₁₃H₁₇NO₄251.28Solid
4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrileC₁₃H₁₆N₂O₆296.28Solid
This compoundC₁₃H₁₈N₂O₄266.29Pale yellow powder[1]

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm) for the Aromatic Region *

CompoundH-2H-5H-6
3,4-bis(2-methoxyethoxy)benzaldehyde ~7.4 (d)~6.9 (d)~7.3 (dd)
3,4-bis(2-methoxyethoxy)benzonitrile ~7.2 (d)~6.9 (d)~7.1 (dd)
4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile -~7.3 (s)~7.5 (s)
This compound -~6.3 (s)~7.0 (s)

*Note: These are estimated chemical shifts based on analogous structures and may vary.

Signaling Pathway Context

G cluster_4 Synthetic Pathway to Erlotinib start 3,4-Dihydroxybenzaldehyde intermediate1 3,4-bis(2-methoxyethoxy)benzaldehyde intermediate2 3,4-bis(2-methoxyethoxy)benzonitrile intermediate3 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile target This compound erlotinib Erlotinib egfr EGFR Tyrosine Kinase Inhibition

References

Validation & Comparative

A Comparative Guide: "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" as a Key Intermediate for Erlotinib Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the synthesis and validation of the potent tyrosine kinase inhibitor, Erlotinib, the selection of a synthetic route and the quality of key intermediates are of paramount importance. This guide provides an objective comparison of synthetic pathways for Erlotinib, with a focus on the validation of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile" as a crucial intermediate. We will explore an alternative synthetic route and present supporting experimental data to aid in the selection of the most efficient, safe, and cost-effective strategy for producing high-purity Erlotinib.

Comparison of Synthetic Routes for Erlotinib

The synthesis of Erlotinib can be approached through various pathways, each with its own set of advantages and disadvantages. Here, we compare the route proceeding through the key intermediate "this compound" against a common alternative that commences with 3,4-dihydroxy benzoic acid.

Table 1: Comparison of Performance Metrics for Erlotinib Synthesis Routes

MetricRoute A: Via this compoundRoute B: Via 3,4-dihydroxy benzoic acid
Starting Material This compound3,4-dihydroxy benzoic acid
Number of Steps Fewer steps from the key intermediate.[1]Multiple steps to synthesize the quinazoline core.[2]
Overall Yield High yield in the final condensation step.[1]Overall yield of 44% over 7 steps.[2]
Key Reagents Formamidine acetate, trifluoroacetic acid, 3-ethynylaniline hydrochloride.[1]1-chloro-2-methoxyethane, nitric acid, ammonium formate, oxalyl chloride.[2]
Potential Impurities Unreacted starting materials and by-products from the cyclization reaction.Process-related impurities from multiple steps, including nitration and chlorination.
Safety Considerations Use of trifluoroacetic acid requires careful handling.Use of nitric acid and oxalyl chloride requires stringent safety protocols.[2]
Scalability Potentially simpler to scale up due to fewer steps from the key intermediate.[1]Multiple steps may present challenges for large-scale production.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of Erlotinib and its intermediates.

Synthesis of Erlotinib from this compound (Route A)

This process involves the reaction of the key intermediate with 3-ethynylaniline hydrochloride in the presence of formamidine acetate and trifluoroacetic acid.[1]

Materials:

  • This compound

  • 3-ethynylaniline hydrochloride

  • Trifluoroacetic acid

  • Formamidine acetate

  • Acetonitrile

  • Methylethylketone

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • 37% Hydrochloric acid solution

Procedure:

  • Charge a reaction flask with this compound (37.01 g, 0.139 mol) and acetonitrile (185 ml).[1]

  • Add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for approximately fifteen hours.[1]

  • After the reaction, cool the mixture to about 25°C and remove the solvent under vacuum.[1]

  • Add methylethylketone (430 ml) and wash the organic phase with a saturated sodium bicarbonate solution (2x100 ml) and water (2x100 ml).[1]

  • Concentrate the organic phases to residue under vacuum.[1]

  • Suspend the crude product in ethyl acetate (450 ml) and add a 37% solution of hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.[1]

  • Filter the resulting solid, wash, and dry under vacuum at 45°C to yield Erlotinib HCl.[1]

Synthesis of this compound

This key intermediate can be prepared from 3,4-bis(2-methoxyethoxy)benzonitrile through nitration followed by reduction.

Materials:

  • 3,4-bis(2-methoxyethoxy)benzonitrile

  • 70% Nitric acid

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Water

Procedure:

  • Nitration: Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) to 70% nitric acid (84ml) maintained at 40°C over 2 hours with stirring. After an additional hour of stirring, quench the reaction in ice-water, filter the precipitate, wash with water, and dry to obtain 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (Yield: 90%).

  • Reduction: A general procedure for nitro group reduction involves using iron powder in the presence of an acid. To a mixture of the nitro compound in a suitable solvent, add iron powder and a catalytic amount of acid (e.g., ammonium chloride in aqueous methanol). Heat the mixture to reflux and monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite, and concentrate the filtrate to obtain the crude amino compound, which can be purified by recrystallization.

Alternative Synthesis of Erlotinib from 3,4-dihydroxy benzoic acid (Route B)

This multi-step synthesis involves O-alkylation, nitration, reduction, cyclization, chlorination, and final condensation.[2]

Table 2: Step-wise Yields for Erlotinib Synthesis via Route B [2]

StepReactionYield (%)
1O-alkylation of 3,4-dihydroxy benzoic acidQuantitative
2Basic hydrolysis99.27
3EsterificationNot specified
4Nitration92.75
5Reduction of nitro group92.33
6Cyclization to quinazoloneNot specified
7ChlorinationNot specified
8Condensation with 3-ethynylaniline83
Overall ~44
Validation of Erlotinib and Intermediates by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Erlotinib and its intermediates.

Table 3: RP-HPLC Method Parameters for Erlotinib Validation

ParameterMethod AMethod B
Column Grace C18 (250 mm x 4.6 mm, 5 µm)Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)
Mobile Phase Potassium dihydrogen orthophosphate, acetonitrile, and methanol (50:30:20, V/V), pH 4.0.[3]Phosphate Buffer and Methanol (46:54, v/v), pH 3.2.
Flow Rate 1.0 mL/min.[3]1.0 mL/min.
Detection UV at 247 nm.[3]UV at 206 nm.
Retention Time 5.83 min.[3]Not specified

Visualizing the Pathways and Workflows

To better understand the relationships between the synthetic routes and the validation process, the following diagrams are provided.

G cluster_route_a Route A: Via Key Intermediate cluster_route_b Route B: Alternative Pathway Intermediate This compound Reagents_A 3-Ethynylaniline HCl Formamidine Acetate TFA Erlotinib_A Erlotinib Reagents_A->Erlotinib_A Start_B 3,4-Dihydroxy Benzoic Acid Steps_B Multiple Steps (O-alkylation, Nitration, Reduction, Cyclization, Chlorination) Start_B->Steps_B Erlotinib_B Erlotinib Steps_B->Erlotinib_B

Caption: Comparison of Erlotinib Synthetic Routes.

G Start Synthesis of Erlotinib (Route A or B) Crude_Product Crude Erlotinib HCl Start->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification API High-Purity Erlotinib API Purification->API Validation Validation via RP-HPLC API->Validation QC Quality Control Checks (Impurity Profiling) Validation->QC Release Product Release QC->Release

Caption: General Experimental Workflow for Erlotinib Validation.

G Intermediate_Validation Intermediate: This compound Purity_Check Purity Assessment (RP-HPLC) Intermediate_Validation->Purity_Check Identity_Check Structural Confirmation (NMR, MS) Intermediate_Validation->Identity_Check Decision Proceed to Erlotinib Synthesis? Purity_Check->Decision Identity_Check->Decision

Caption: Logical Relationship for Intermediate Validation.

Conclusion

The choice of a synthetic route for Erlotinib has significant implications for the efficiency, cost, and safety of the manufacturing process. The pathway utilizing "this compound" as the key intermediate offers a potentially more direct approach from a well-defined starting material.[1] In contrast, the alternative route starting from 3,4-dihydroxy benzoic acid involves a greater number of transformations, which may impact the overall yield and scalability.[2][3]

Regardless of the chosen route, rigorous validation of the final product and all critical intermediates is essential. The use of validated RP-HPLC methods is indispensable for ensuring the purity and quality of Erlotinib, ultimately safeguarding its efficacy and safety for patients. This guide provides a foundational comparison to assist researchers and drug development professionals in making informed decisions for their Erlotinib synthesis and validation endeavors.

References

A Comparative Analysis of Synthetic Routes to the 6,7-bis(2-methoxyethoxy)quinazoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-bis(2-methoxyethoxy)quinazoline scaffold is a cornerstone in the development of several targeted cancer therapies, most notably as the core structure of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors erlotinib and gefitinib. The efficient and scalable synthesis of this key intermediate is of paramount importance in pharmaceutical manufacturing. This guide provides a comparative analysis of the prevalent synthetic routes to the 6,7-bis(2-methoxyethoxy)quinazoline core, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

The synthesis of the 6,7-bis(2-methoxyethoxy)quinazoline core is a multi-step process that begins with commercially available 3,4-dihydroxybenzoic acid. The various synthetic strategies converge on two key intermediates: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and its subsequent chlorinated derivative, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The primary variations in the synthetic routes lie in the choice of reagents and conditions for the crucial cyclization and chlorination steps.

Overview of Synthetic Pathways

The overall synthetic pathway can be dissected into two main stages. The first stage involves the construction of the key precursor, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, from 3,4-dihydroxybenzoic acid. The second stage focuses on the formation of the quinazoline ring system and its subsequent functionalization.

Stage 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This initial stage involves a four-step sequence:

  • Esterification: Protection of the carboxylic acid functionality of 3,4-dihydroxybenzoic acid as an ethyl ester.

  • Etherification: Introduction of the 2-methoxyethoxy side chains at the 3- and 4-positions.

  • Nitration: Introduction of a nitro group at the 6-position of the benzene ring.

  • Reduction: Reduction of the nitro group to an amine to yield the key anthranilate precursor.

Stage 2: Formation of the 6,7-bis(2-methoxyethoxy)quinazoline Core

This stage involves two critical transformations:

  • Cyclization: Reaction of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a one-carbon source to form the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one ring.

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to a 4-chloro group, yielding the highly reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which is the immediate precursor for coupling with various aniline derivatives in drug synthesis.

The following diagram illustrates the general synthetic workflow.

G A 3,4-Dihydroxybenzoic Acid B Ethyl 3,4-dihydroxybenzoate A->B Esterification C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C Etherification D Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate C->D Nitration E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate D->E Reduction F 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one E->F Cyclization G 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G Chlorination

General synthetic workflow to the quinazoline core.

Comparative Data of Key Synthetic Steps

The efficiency of the overall synthesis is largely determined by the yields of the cyclization and chlorination steps. The choice of reagents for these transformations presents a trade-off between yield, reaction conditions, and cost.

Cyclization to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The formation of the quinazolinone ring is a critical step. Several methods have been reported, primarily involving the reaction of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a source of the C2 carbon of the quinazoline ring.

Reagent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FormamideNeat165-17012Not specified[1]
Ammonium Formate / Formic AcidNeat160-165Not specifiedNot specified[2]
Formamidine Acetaten-Butanol805~98
Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The conversion of the 4-oxo group to a 4-chloro group is essential for the subsequent nucleophilic aromatic substitution reaction in the synthesis of drugs like erlotinib. Phosphoryl chloride (POCl₃) and oxalyl chloride are the most commonly employed chlorinating agents.

Reagent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phosphoryl Chloride (POCl₃) / N,N-DiethylanilineToluene80-900.5Not specified[1]
Phosphoryl Chloride (POCl₃)Toluene70-80356[2]
Oxalyl ChlorideNot specifiedNot specifiedNot specified92[2]
Thionyl Chloride (SOCl₂) / DMFDichloromethaneReflux8Not specified

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Method A: Using Formamide [1]

A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (4.0 g, 10.9 mmol) in formamide (50 mL) is heated to 165-170 °C under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by HPLC until the starting material is consumed. After cooling, the resulting amber sticky precipitate is triturated with diethyl ether (250 mL), filtered, and then triturated in boiling acetonitrile (100 mL) for 30 minutes. The mixture is cooled to 5 °C, and diethyl ether (300 mL) is added to precipitate the product.

Method B: Using Formamidine Acetate

To a solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (171.1 g) in n-butanol (1027 mL) is added formamidine acetate (79.8 g). The mixture is heated to 80 °C under a nitrogen atmosphere for 5 hours, with the reaction progress monitored by HPLC.

Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Method A: Using Phosphoryl Chloride [1]

To N,N-diethylaniline (5.8 g, 38.9 mmol) is added phosphoryl chloride (30 mL) with magnetic stirring. 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol) is then added, and the reaction flask is immersed in an oil bath preheated to 70 °C. The temperature is increased to 90 °C over 10 minutes and maintained at 80-90 °C for an additional 30 minutes. Excess phosphoryl chloride is removed under reduced pressure, and the resulting dark oil is triturated with toluene (3 x 150 mL).

Method B: Using Oxalyl Chloride [2]

Treatment of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride in a suitable solvent yields 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The reported yield for this method is 92%.[2]

Visualization of Synthetic Routes

The following diagrams, generated using the DOT language, illustrate the two key stages of the synthesis.

G cluster_0 Stage 1: Precursor Synthesis A 3,4-Dihydroxybenzoic Acid B Ethyl 3,4-dihydroxybenzoate A->B EtOH, H+ C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C 2-methoxyethyl chloride, K2CO3 D Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate C->D HNO3, H2SO4 E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate D->E H2, Pd/C

Synthesis of the key anthranilate precursor.

G cluster_1 Stage 2: Quinazoline Core Formation E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate F 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one E->F Formamide or Formamidine Acetate G 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G POCl3 or Oxalyl Chloride

Formation of the quinazoline core.

Conclusion

The synthesis of the 6,7-bis(2-methoxyethoxy)quinazoline core can be achieved through a reliable and well-established multi-step process. While the initial steps to construct the anthranilate precursor are relatively standardized, the subsequent cyclization and chlorination steps offer multiple options. The use of formamidine acetate for cyclization appears to provide a high yield under milder conditions compared to high-temperature formamide reactions. For the chlorination step, oxalyl chloride has been reported to give a significantly higher yield than phosphoryl chloride, although the latter is also widely used.[2] The choice of a specific route will depend on factors such as desired yield, process safety, reagent cost, and scalability. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision based on their specific laboratory or manufacturing requirements.

References

A Comparative Guide to Alternative Precursors in Erlotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erlotinib, a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The efficiency, safety, and cost-effectiveness of its synthesis are paramount for its accessibility and further research. This guide provides a comparative analysis of alternative precursors and synthetic routes to Erlotinib, offering a valuable resource for process optimization and development.

Performance Comparison of Synthetic Routes

The traditional synthesis of Erlotinib has been subject to numerous improvements to enhance yield, safety, and efficiency. This section compares three notable synthetic strategies, each employing a different precursor or methodology.

ParameterModified Traditional SynthesisContinuous Flow SynthesisSimplified One-Pot Synthesis
Starting Precursor 3,4-Dihydroxybenzoic Acid3,4-Dihydroxybenzonitrile2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Number of Steps 751 (to Erlotinib base)
Overall Yield 44%[1]83%[2]~60.8% (calculated)
Key Advantages - Safer reduction step (avoids high-pressure H₂)[1]- Readily available precursor- High yield and efficiency[2]- Drastically reduced reaction time (25.1 min total)[2]- Improved process safety and scalability[2]- Fewer steps, avoiding intermediate isolation- Potentially more cost-effective
Key Disadvantages - Moderate overall yield- Multiple steps and isolations- Requires specialized continuous flow equipment- Yield may be lower than continuous flow method
Precursor Cost ~$18.53 / 25g[3]~$43.75 / 5g[4]~$4050 / kg (Industrial Grade)[5]

Synthetic Pathway Overview

The following diagram illustrates the different entry points of the alternative precursors into the synthesis of the core quinazoline structure of Erlotinib.

Caption: Alternative synthetic pathways to Erlotinib.

Experimental Protocols

Modified Traditional Synthesis from 3,4-Dihydroxybenzoic Acid

This seven-step synthesis focuses on improving the safety of the reduction step by replacing high-pressure hydrogen gas with ammonium formate.[1]

Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100°C. The mixture is cooled to 50°C, and 1-chloro-2-methoxyethane (54.18 ml) is added. The reaction is heated to 85°C and stirred for 20 hours. After filtration and washing with ethyl acetate, the filtrate is evaporated. The residue is dissolved in ethanol (200 ml), water (70 ml), and potassium hydroxide (33.5 g) and stirred for 4 hours at room temperature to afford the product.

Step 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), sulfuric acid (3 ml) is added, and the mixture is refluxed for 24 hours.

Step 3: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate The product from the previous step (35 g) is dissolved in acetic acid (100 ml) and cooled to 5°C. Nitric acid (25 ml) is added, and the solution is stirred for 24 hours before pouring into ice. The product is extracted with ethyl acetate. The reported yield for this step is 92.75%.[1]

Step 4: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate To a flask containing Pd/C (9.32 g) in 2-propanol (350 ml), a solution of ammonium formate (55.14 g) in water (35 ml) is added and stirred for 1 minute. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (30 g) is added, and the mixture is stirred at room temperature for 20 minutes. The reported yield for this step is 92.33%.[1]

Step 5: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (25 g) and ammonium formate (5 g) are dissolved in formamide (38 ml) and heated to 160-165°C for 2 hours.

Step 6: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline To the quinazolinone from the previous step (25 g) in toluene (250 ml), oxalyl chloride (14.6 ml) and a catalytic amount of DMF are added. The mixture is refluxed for 1.5 hours.

Step 7: Synthesis of Erlotinib Hydrochloride A mixture of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (25 g), 3-ethynylaniline (10.3 g), and water (100 ml) is heated to 40°C and stirred for 1.5 hours. The resulting solid is filtered and dried to afford Erlotinib hydrochloride. The overall yield for the 7 steps is 44%.[1]

Continuous Flow Synthesis from 3,4-Dihydroxybenzonitrile

This novel five-step continuous flow process dramatically reduces reaction time and improves safety and yield.[2]

  • Step 1: Etherification: A solution of 3,4-dihydroxybenzonitrile and 2-bromoethyl methyl ether in DMF is passed through a packed-bed reactor with K₂CO₃.

  • Step 2: Nitration: The resulting compound is nitrated in a continuous flow reactor using a mixture of nitric and sulfuric acid.

  • Step 3: Reduction: The nitro group is reduced in a continuous hydrogenation step.

  • Step 4 & 5: Addition and Cyclization: The final steps involve the addition of 3-ethynylaniline and subsequent cyclization to form Erlotinib.

The entire five-step process is completed with a total residence time of 25.1 minutes, achieving an overall yield of 83%.[2] Detailed experimental parameters such as flow rates, reactor dimensions, and specific temperatures for each step are outlined in the full publication in Chinese Chemical Letters.

Simplified One-Pot Synthesis from this compound

This method streamlines the synthesis by avoiding the isolation of the 4-chloroquinazoline intermediate.[6]

Procedure: In a reaction flask, charge this compound (37.01 g, 0.139 mol) and acetonitrile (185 ml). Add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol). Bring the reaction mixture to reflux and maintain for approximately fifteen hours. After cooling to 25°C, remove the solvent under vacuum. Suspend the raw product in ethyl acetate (450 ml) and add a 37% solution of hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about thirty minutes. The resulting solid is filtered, washed, and dried to yield 36.02 g of Erlotinib HCl.[6]

Comparison Workflow

The selection of an optimal synthetic route depends on various factors, including available equipment, cost considerations, and desired scale. The following diagram outlines a logical workflow for comparing these alternative syntheses.

G A Define Synthesis Goals (Scale, Purity, Cost, Safety) B Review Alternative Precursors - 3,4-Dihydroxybenzoic Acid - 3,4-Dihydroxybenzonitrile - this compound A->B C Evaluate Synthetic Routes B->C D Modified Traditional Route C->D E Continuous Flow Route C->E F Simplified One-Pot Route C->F G Analyze Key Metrics (Yield, Time, Cost, Safety) D->G E->G F->G H Select Optimal Route G->H

Caption: Workflow for selecting an Erlotinib synthesis route.

References

A Comparative Guide to Starting Materials for Quinazoline Synthesis: Featuring 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinazolines, a core scaffold in numerous pharmaceuticals, relies on a variety of starting materials, each presenting distinct advantages and disadvantages. This guide provides a comparative analysis of common precursors for quinazoline synthesis, with a special focus on 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Overview of Starting Materials

The choice of starting material for quinazoline synthesis is dictated by factors such as the desired substitution pattern on the final molecule, reaction efficiency, and commercial availability of precursors. The most prevalent starting materials include 2-aminobenzonitriles, anthranilic acids, 2-aminobenzaldehydes or ketones, and isatoic anhydrides.

This compound stands out for its utility in the synthesis of highly functionalized quinazolines, particularly those found in targeted cancer therapies. The methoxyethoxy groups enhance solubility and can influence the pharmacokinetic properties of the final compound.

Comparative Performance Data

The following table summarizes quantitative data from various synthetic routes to quinazoline derivatives, offering a comparison of reaction yields and conditions for different starting materials.

Starting MaterialReagents & ConditionsProduct TypeYield (%)Reference
This compound N,N-dimethylformamide dimethyl acetal (DMF-DMA), then 3-ethynylaniline, reflux4-Anilinoquinazoline (Erlotinib precursor)Not explicitly stated in abstract, but part of a multi-step synthesis[1]
2-AminobenzonitrileAryl Grignard reagents, then phenylisothiocyanate, NaOH, water, 80°C, 1-2hN,4-disubstituted quinazolines76-91[2]
2-AminobenzonitrileAldehydes, arylboronic acids, Pd catalystDiverse quinazolinesGood yields[3]
2-AminobenzonitrileN-benzyl cyanamides, HCl, 70°C, 1h2-AminoquinazolinesHigh yields[4]
Anthranilic AcidAmides (Niementowski Reaction)4(3H)-QuinazolinonesVaries[5][6]
2-AminobenzophenonesBenzylamines, molecular iodine, O2, 130°C, 3-8h2-Arylquinazolines68-92[2]
2-Aminobenzyl alcoholBenzylamines, molecular iodine, O2, 130°C, 15h2-Arylquinazolines49-68[2]
Isatoic AnhydridesAldehydes, primary amines2-Aryl(alkyl)- or 2,3-diaryl-(2,3-dihydro)-quinazolinonesVaries[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Protocol 1: Synthesis of a 4-Anilinoquinazoline from this compound

This protocol is based on the synthesis of Erlotinib.

  • Step 1: Formation of the formamidine intermediate. this compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent and heated to form N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.[1][8]

  • Step 2: Cyclization with aniline. The resulting formamidine intermediate is then reacted with 3-ethynylaniline in a high-boiling solvent such as isopropanol or toluene, typically under reflux conditions, to yield the desired 4-anilinoquinazoline (Erlotinib free base).[1]

  • Step 3: Salt formation. The free base is then treated with methanolic or ethanolic hydrochloric acid to produce the hydrochloride salt.[1]

Protocol 2: Synthesis of N,4-Disubstituted Quinazolines from 2-Aminobenzonitrile

This method demonstrates a sustainable approach using water as a solvent.

  • Step 1: Formation of ortho-aminoketimine. 2-Aminobenzonitrile is reacted with an aryl magnesium bromide (Grignard reagent) to form the corresponding ortho-aminoketimine.[2]

  • Step 2: Cyclization. The ortho-aminoketimine is then reacted with an isothiocyanate in the presence of sodium hydroxide in water at 80°C for 1-2 hours to yield the N,4-disubstituted quinazoline.[2]

Protocol 3: Synthesis of 2-Arylquinazolines from 2-Aminobenzophenones

This protocol utilizes a molecular iodine catalyst.

  • A mixture of 2-aminobenzophenone (1.0 mmol), benzylamine (1.2 mmol), and molecular iodine (10 mol%) is heated in a sealed tube under an oxygen atmosphere at 130°C for 3-8 hours.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove excess iodine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.[2]

Visualizing the Synthesis and Mechanism of Action

Diagrams created using Graphviz illustrate a general workflow for quinazoline synthesis and the EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Quinazoline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Cyclization Cyclization 2-Aminobenzonitrile->Cyclization Anthranilic_Acid Anthranilic_Acid Anthranilic_Acid->Cyclization 2-Aminobenzophenone 2-Aminobenzophenone 2-Aminobenzophenone->Cyclization Isatoic_Anhydride Isatoic_Anhydride Isatoic_Anhydride->Cyclization Quinazoline_Core Quinazoline_Core Cyclization->Quinazoline_Core

Caption: General workflow for quinazoline synthesis from various starting materials.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Activation Dimerization_Activation EGFR->Dimerization_Activation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Auto-phosphorylation Auto-phosphorylation Dimerization_Activation->Auto-phosphorylation Signaling_Cascades Signaling_Cascades Auto-phosphorylation->Signaling_Cascades Cell_Proliferation Cell_Proliferation Signaling_Cascades->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Signaling_Cascades->Apoptosis_Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

Conclusion

The synthesis of quinazolines can be achieved through various pathways, with the choice of starting material being a critical determinant of the reaction's success and applicability. 2-Aminobenzonitriles, including the specifically substituted This compound , offer a versatile and efficient route to a wide range of quinazoline derivatives, particularly those of pharmaceutical interest.[2][3][4][8][9] While other starting materials like anthranilic acids and 2-aminobenzophenones are also valuable, the 2-aminobenzonitrile route often provides high yields and tolerates a broad scope of functional groups. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule and the desired chemical space to be explored.

References

A Comparative Guide to the Synthetic Pathways of Erlotinib: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the targeted therapy of non-small cell lung cancer and pancreatic cancer. The efficiency and economic viability of its synthesis are critical considerations for pharmaceutical manufacturing and research. This guide provides an objective comparison of different synthetic pathways to Erlotinib, supported by experimental data, to aid researchers and drug development professionals in selecting the most suitable route for their needs.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key quantitative metrics for the prominent synthetic routes to Erlotinib, offering a clear comparison of their cost-effectiveness.

Metric Linear Synthesis from 3,4-Dihydroxybenzoic Acid Convergent Synthesis Quinazoline-Thione Route Continuous Flow Synthesis
Starting Material 3,4-Dihydroxybenzoic Acid or Ethyl 3,4-dihydroxybenzoate2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile & 3-Ethynylaniline3,4-Dihydroxy benzaldehyde3,4-Dihydroxybenzonitrile
Number of Steps 6-7~4-5~75
Overall Yield 44%[1][2], 51%[3]Estimated 63-66% (based on analogous compounds)[4]; a final step yield of 91.6% has been reported[5].Not explicitly reported83%[6][7]
Key Advantages Utilizes readily available and inexpensive starting materials.Potentially fewer steps and high-yielding final coupling reaction.[8][9]An alternative approach to the common quinazoline synthesis.[10][11]High overall yield, significantly reduced reaction time (25.1 min total residence time), and improved process safety.[6][7]
Key Disadvantages Longer reaction sequence, moderate overall yield.The starting material, this compound, can be expensive.Lack of reported overall yield data makes direct comparison difficult.Requires specialized continuous flow reactor setup.
Estimated Relative Cost Low to ModerateModerate to HighData UnavailablePotentially lower operating costs at scale despite initial equipment investment.

Mechanism of Action: Erlotinib's Inhibition of the EGFR Signaling Pathway

Erlotinib functions by competitively and reversibly inhibiting the ATP binding site of the EGFR tyrosine kinase domain. This action prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Erlotinib inhibits EGFR signaling, blocking downstream pathways.

Detailed Experimental Protocols

This section provides a summary of the methodologies for the key synthetic pathways discussed.

Linear Synthesis from 3,4-Dihydroxybenzoic Acid

This route involves a multi-step process beginning with the protection of the hydroxyl groups, followed by nitration, reduction, cyclization to form the quinazoline core, chlorination, and finally, coupling with 3-ethynylaniline.

Step 1: O-Alkylation of 3,4-Dihydroxybenzoic Acid [12] A suspension of 3,4-dihydroxybenzoic acid, potassium carbonate, and a phase transfer catalyst (e.g., tetrabutylammonium iodide) in a polar aprotic solvent like DMF is stirred at an elevated temperature. 1-Chloro-2-methoxyethane is then added, and the reaction mixture is heated for several hours.

Step 2: Nitration [3][12] The resulting 3,4-bis(2-methoxyethoxy)benzoic acid derivative is nitrated using a mixture of nitric acid and sulfuric or acetic acid at a low temperature (e.g., 0-5 °C) to introduce a nitro group at the 6-position.

Step 3: Reduction of the Nitro Group [3][12] The nitro group is reduced to an amine. A common method involves catalytic hydrogenation using Pd/C under hydrogen pressure. An alternative, safer, and more economical method utilizes ammonium formate as a hydrogen source in the presence of Pd/C at room temperature.[1][2]

Step 4: Quinazolone Formation (Cyclization) [3][12] The resulting 2-amino-4,5-bis(2-methoxyethoxy)benzoate is cyclized to form the 6,7-bis(2-methoxyethoxy)quinazolin-4-one ring. This is typically achieved by heating the amine with formamide and ammonium formate.

Step 5: Chlorination [3][12] The hydroxyl group of the quinazolinone is converted to a chloro group to create a reactive intermediate for the final coupling step. Reagents like thionyl chloride or oxalyl chloride are commonly used for this transformation.

Step 6: Nucleophilic Substitution with 3-Ethynylaniline [3][12] The 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline in a suitable solvent (e.g., isopropanol) to yield Erlotinib. The reaction is often carried out in the presence of an acid to afford the hydrochloride salt directly.

Convergent Synthesis

This approach involves the synthesis of two key fragments that are then coupled in the final step.

Key Intermediate Synthesis: this compound [9] This intermediate is synthesized starting from 3,4-dihydroxybenzonitrile through O-alkylation with 1-bromo-2-methoxyethane, followed by nitration and subsequent reduction of the nitro group.

Final Coupling Step [8][13] this compound is reacted with 3-ethynylaniline in the presence of formamidine acetate and an acid catalyst (e.g., trifluoroacetic acid) in a solvent like acetonitrile at reflux. This one-pot reaction proceeds through the formation of a phenyl benzamidine intermediate to yield Erlotinib. The hydrochloride salt is then formed by treatment with a source of hydrochloric acid.

Quinazoline-Thione Route

This pathway offers an alternative method for the construction of the quinazoline ring system.

Route Outline [10][11] The synthesis starts with 3,4-dihydroxy benzaldehyde, which is converted to 6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one. This intermediate is then reacted with a thionating agent, such as phosphorus pentasulfide, in a solvent like pyridine to form the corresponding quinazoline-4-thione. The thione is subsequently S-alkylated, for instance with methyl iodide, to produce a 4-(methylthio)-quinazoline intermediate. Finally, this activated intermediate is reacted with 3-ethynylaniline hydrochloride in a solvent like isopropyl alcohol to yield Erlotinib hydrochloride.

Continuous Flow Synthesis

This modern approach utilizes microreactors to perform the synthesis in a continuous manner, offering significant advantages in terms of speed, safety, and yield.

Process Overview [6][7] The five-step synthesis, comprising etherification, nitration, reduction, addition, and cyclization, is carried out in a series of interconnected continuous flow units. The starting material, 3,4-dihydroxybenzonitrile, is sequentially pumped through reactors with the appropriate reagents for each step. The short residence time in the heated and pressurized microreactors allows for rapid and efficient transformations, leading to a high overall yield of Erlotinib in a very short time.

Conclusion

The choice of a synthetic pathway for Erlotinib depends on a variety of factors, including the desired scale of production, available equipment, and cost considerations for starting materials and reagents.

  • The linear synthesis from 3,4-dihydroxybenzoic acid is a well-established and reliable method that uses inexpensive starting materials, making it a viable option for smaller-scale laboratory synthesis.

  • The convergent synthesis offers the potential for a shorter reaction sequence and high yields in the final coupling step, which could be advantageous for larger-scale production if the cost of the advanced intermediate can be managed.

  • The quinazoline-thione route provides an alternative synthetic strategy, although the lack of reported overall yield makes a direct cost-effectiveness comparison challenging.

  • The continuous flow synthesis represents the most modern and efficient approach, boasting the highest reported overall yield and a remarkably short reaction time. While it requires a specialized reactor setup, the increased efficiency and safety may make it the most cost-effective option for industrial-scale manufacturing.

Researchers and drug development professionals are encouraged to carefully evaluate these factors to select the synthetic pathway that best aligns with their specific objectives and resources.

References

Comparative Guide to Purity Analysis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of ensuring the safety, efficacy, and quality of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a substituted benzonitrile with potential applications in pharmaceutical research.[1] The comparison is supported by detailed experimental protocols and representative data to facilitate informed decisions in analytical method selection and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the preeminent method for the purity analysis of moderately polar aromatic compounds like this compound.[2] Its high resolving power, sensitivity, and quantitative accuracy make it the industry standard for separating the main compound from structurally similar impurities and degradation products.[3]

Advantages of HPLC:
  • High Resolution and Sensitivity: Capable of separating complex mixtures and detecting impurities at very low levels.[2]

  • Versatility: A wide array of stationary and mobile phases can be employed to optimize separations for a broad range of analytes.[2]

  • Quantitative Accuracy: Delivers precise and reproducible quantitative results, which are crucial for purity validation.[2]

  • Established Methodology: HPLC is a well-understood and widely accepted technique in regulatory environments.[2]

Limitations of HPLC:
  • Solubility Requirement: The analyte must be soluble in a suitable mobile phase.[2]

  • Potential for Co-elution: Complex samples may necessitate extensive method development to resolve all components.[2]

Comparison of Analytical Techniques

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application. Below is a comparison of HPLC with other viable techniques for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.
Applicability Ideal for non-volatile and thermally labile compounds. Highly suitable for substituted benzonitriles.[4]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.[3]Primarily for quantitative analysis of a known compound, not for separation of impurities unless coupled with a separation technique.[4]
Specificity High; can separate structurally similar impurities.Very high; provides structural information from mass fragmentation patterns.Low; interference from other UV-active compounds is common.
Sensitivity High (typically ng/mL to pg/mL).Very high (typically pg/mL to fg/mL).Moderate (typically µg/mL to mg/mL).
Quantitation Excellent precision and accuracy.Good precision and accuracy.Good for pure samples, but accuracy is compromised by impurities.
Sample Throughput Moderate.Moderate.High.

Experimental Protocols

HPLC Purity Analysis of this compound

This section details a representative reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • HPLC grade acetonitrile and methanol.

  • Ultrapure water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.[3]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[3]

  • The theoretical plates should be not less than 2000.[3]

5. Analysis:

  • Inject a blank (diluent) to ensure a clean baseline.[2]

  • Inject the standard solution to determine the retention time and peak area of the main component.[2]

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.[2]

Data Presentation

Table 1: Representative HPLC Purity Data
Peak No.Retention Time (min)Peak AreaArea %
14.5150000.30
212.8495000099.00
315.2200000.40
418.1150000.30
Table 2: HPLC Method Validation Parameters
Parameter Acceptance Criteria Result
Specificity The method should resolve the main peak from degradation products and impurities.[5]Peak is spectrally pure and well-resolved from all other peaks.
Linearity (r²) ≥ 0.9950.9998
Range (µg/mL) 1 - 1501 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1[5]0.3

Visualizations

The following diagrams illustrate the workflow for HPLC purity validation and the logical relationships between validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity validation.

Validation_Parameters cluster_method Method Validation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy LOQ LOQ Linearity->LOQ Accuracy->Precision LOD LOD Precision->LOD Precision->LOQ LOD->LOQ Robustness Robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic properties of "2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile," a key intermediate in pharmaceutical synthesis, against its structurally related analogs. Due to the limited availability of direct experimental spectra for the target compound in the public domain, this report combines predicted data with available experimental data for close structural analogs to offer a valuable resource for researchers, scientists, and professionals in drug development.

The comparative analysis focuses on standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral characteristics of "2-Amino-4,5-dimethoxybenzonitrile" and "2-Amino-4-methoxy-5-nitrobenzonitrile," we can infer and predict the spectral features of the title compound, aiding in its identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for "this compound" and its related compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
CompoundAromatic-H (ppm)NH₂ (ppm)-OCH₂CH₂O- (ppm)-OCH₃ (ppm)SolventData Source
This compound~6.8 (s, 1H), ~6.3 (s, 1H)~5.0 (br s, 2H)~4.1 (t, 4H), ~3.7 (t, 4H)~3.4 (s, 6H)CDCl₃Predicted
2-Amino-4,5-dimethoxybenzonitrile6.79 (s, 1H), 6.26 (s, 1H)4.95 (br s, 2H)-3.84 (s, 3H), 3.82 (s, 3H)CDCl₃Experimental
2-Amino-4-methoxy-5-nitrobenzonitrile~7.8-8.2 (s, 1H), ~6.2-6.5 (s, 1H)~5.5-6.0 (br s, 2H)-~3.9-4.1 (s, 3H)CDCl₃Predicted[1]
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted vs. Experimental)
CompoundC-NH₂ (ppm)C-CN (ppm)Aromatic C-O (ppm)Aromatic CH (ppm)Aromatic C-CN (ppm)-OCH₂CH₂O- (ppm)-OCH₃ (ppm)SolventData Source
This compound~148~118~145, ~142~115, ~102~98~71, ~69~59CDCl₃Predicted
2-Amino-4,5-dimethoxybenzonitrile148.9118.5145.4, 142.6115.3, 101.897.9-56.2, 56.0DMSO-d₆Experimental
2-Amino-4-methoxy-5-nitrobenzonitrile~145-150~115-120~160-165~120-125, ~100-105~95-100-~55-60CDCl₃Predicted[1]
Table 3: IR Spectroscopic Data Comparison (Predicted vs. Experimental)
CompoundN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Data Source
This compound~3450-3300 (doublet)~2210-2230~1250-1200, ~1100-1050~1620-1580Predicted
2-Amino-4,5-dimethoxybenzonitrile3460, 336022161260, 10401625, 1520Experimental[2]
2-Amino-4-methoxy-5-nitrobenzonitrile~3450-3300 (doublet)~2210-2230~1280-1200~1620-1580Predicted[1]
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)Ionization ModeData Source
This compoundC₁₃H₁₈N₂O₄266.29266207, 179, 149, 59EIPredicted
2-Amino-4,5-dimethoxybenzonitrileC₉H₁₀N₂O₂178.19178163, 135EIExperimental
2-Amino-4-methoxy-5-nitrobenzonitrileC₈H₇N₃O₃193.16193178, 163, 147, 119EIPredicted[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compound and its analogs. These methods are based on standard practices for the analysis of aromatic amines and benzonitriles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A larger number of scans will be necessary compared to the ¹H NMR experiment to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Place a small amount of the dry, solid sample directly onto the diamond crystal of the ATR accessory.[1] Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected prior to the sample analysis and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] Further dilution to the low µg/mL or ng/mL range may be necessary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used, which is a softer ionization technique often preferred for pharmaceutical intermediates.[1] Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound with its analogs.

Spectroscopic_Comparison_Workflow cluster_target Target Compound cluster_analogs Analog Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Comparison T This compound NMR NMR (¹H, ¹³C) T->NMR Predicted Data IR IR T->IR Predicted Data MS MS T->MS Predicted Data A1 2-Amino-4,5-dimethoxybenzonitrile A1->NMR Experimental Data A1->IR Experimental Data A1->MS Experimental Data A2 2-Amino-4-methoxy-5-nitrobenzonitrile A2->NMR Predicted Data A2->IR Predicted Data A2->MS Predicted Data Comp Comparative Tables NMR->Comp IR->Comp MS->Comp

Caption: Workflow for Spectroscopic Data Comparison.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of analytical methodologies for the quantification of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor Bosutinib, where it may also be present as an impurity.[1][2]

While specific, head-to-head comparative validation studies for this particular analyte are not extensively published, this guide consolidates typical analytical approaches for related benzonitrile derivatives and pharmaceutical impurities to provide a robust framework for method selection and validation. The primary focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for this class of compounds, with a discussion of alternative and complementary methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the method of choice for the quantification of moderately polar, non-volatile organic molecules like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for quality control in pharmaceutical manufacturing.

Representative Experimental Protocol: RP-HPLC with UV Detection

This protocol is a representative method based on common practices for analyzing benzonitrile derivatives and pharmaceutical impurities.[3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1][3]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient program should be optimized to ensure adequate separation from other impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the analyte, likely around 254 nm or another absorption maximum.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.[3]

Expected Performance Characteristics

The following table summarizes the expected validation parameters for a robust RP-HPLC method for quantifying this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.9980.999
Range 80% to 120% of the target concentration0.01 - 0.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%≤ 1.0% ≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~ 0.001 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~ 0.003 mg/mL
Specificity The peak for the analyte should be pure and well-resolved from other potential impurities and degradation products.Peak purity index > 0.999

Alternative and Complementary Analytical Techniques

While HPLC is the primary workhorse, other techniques can be employed for specific purposes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher specificity and sensitivity than HPLC-UV. It is particularly valuable for impurity profiling and structural elucidation of unknown related substances and degradation products.[1] The mass spectrometer provides molecular weight and fragmentation data, which are crucial for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be an alternative if the analyte is volatile and thermally stable, or can be derivatized to become so. For this compound, its relatively high molecular weight and polarity may make it less suitable for GC-MS without derivatization.

  • Spectrophotometry: A simple UV-Vis spectrophotometric method could be developed for quantification if the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength. This method is generally less specific than chromatographic techniques. For compounds with a primary amine group, derivatization with an agent like ninhydrin can be used to form a colored complex that can be quantified in the visible range.[5]

Comparative Overview of Analytical Methods

Method Specificity Sensitivity Precision Throughput Primary Application
HPLC-UV HighModerate to HighHighHighRoutine QC, purity assessment, and quantification.[2][3]
LC-MS Very HighVery HighHighModerateImpurity identification, structural elucidation, and trace analysis.[1]
GC-MS Very HighVery HighHighModerateAnalysis of volatile and thermally stable analytes.
Spectrophotometry Low to ModerateLow to ModerateModerateVery HighSimple, rapid quantification in a clean matrix.

Visualizing the Workflow

To aid in understanding the processes involved, the following diagrams illustrate a typical analytical method validation workflow and a decision-making process for selecting the appropriate analytical technique.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Appropriate Method define_scope->select_method Leads to prepare_protocol Prepare Validation Protocol select_method->prepare_protocol Input for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides process_data Process & Analyze Data perform_experiments->process_data Generates validation_report Write Validation Report process_data->validation_report Summarized in review_approve Review & Approve validation_report->review_approve Submitted for

Caption: A generalized workflow for the validation of an analytical method.

analytical_method_selection start Purpose of Analysis? quantification Routine Quantification (QC) start->quantification identification Identification & Structure start->identification trace_analysis Trace Level Analysis start->trace_analysis hplc_uv HPLC-UV quantification->hplc_uv lc_ms LC-MS identification->lc_ms trace_analysis->lc_ms

References

Benchmarking the Efficiency of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in Erlotinib Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the production of Erlotinib, a key tyrosine kinase inhibitor used in cancer therapy. The focus is on evaluating the efficiency of the synthetic pathway commencing with 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile against prominent alternative routes. This objective analysis is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for process optimization and strategic decision-making in drug development.

Executive Summary

The synthesis of Erlotinib can be approached through various pathways, each with distinct advantages and disadvantages. The route utilizing this compound as the key intermediate offers a more direct approach to constructing the quinazoline core of the Erlotinib molecule. Alternative methods, often starting from more basic precursors like 3,4-dihydroxy benzoic acid or ethyl 3,4-dihydroxybenzoate, involve a greater number of synthetic steps. This guide will dissect these pathways, presenting a comparative analysis of their yields, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Routes

The efficiency of different synthetic routes for Erlotinib production is compared based on key performance indicators such as overall yield and the number of synthetic steps. Two primary alternative starting materials are considered alongside the this compound route.

Starting MaterialNumber of StepsOverall Yield (%)Reference
This compound~3High (Specific overall yield not detailed, but individual step is high)[1]
3,4-dihydroxy benzoic acid744[2][3][4]
ethyl 3,4-dihydroxybenzoate651[5]

Key Observations:

  • The synthetic route starting from This compound presents a more convergent synthesis, potentially leading to a higher overall yield and reduced production time.

  • The route beginning with ethyl 3,4-dihydroxybenzoate offers a respectable overall yield of 51% over six steps.[5]

  • The synthesis starting from 3,4-dihydroxy benzoic acid is the longest, comprising seven steps and resulting in a lower overall yield of 44%.[2][3][4]

Synthetic Pathway Diagrams

To visually represent the different synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key transformations in each route.

Erlotinib_Synthesis_from_Benzonitrile A This compound B Reaction with 3-ethynylaniline hydrochloride, formamidine acetate, trifluoroacetic acid A->B Acetonitrile, reflux C Erlotinib B->C D Erlotinib HCl C->D HCl

Caption: Synthetic route to Erlotinib starting from this compound.

Erlotinib_Synthesis_from_Benzoic_Acid A 3,4-dihydroxy benzoic acid B 3,4-bis(2-methoxyethoxy)benzoic acid A->B O-alkylation C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C Esterification D Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate C->D Nitration E Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate D->E Reduction F 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one E->F Cyclization G 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline F->G Chlorination H Erlotinib HCl G->H Reaction with 3-ethynylaniline

Caption: Seven-step synthesis of Erlotinib starting from 3,4-dihydroxy benzoic acid.

Erlotinib_Synthesis_from_Ethyl_Benzoate A ethyl 3,4-dihydroxybenzoate B ethyl 3,4-bis(2-methoxyethoxy)benzoate A->B O-alkylation (94.3% yield) C ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate B->C Nitration (90.7% yield) D ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate C->D Reduction (95.1% yield) E 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one D->E Cyclization (79.6% yield) F 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline E->F Chlorination G Erlotinib HCl F->G Reaction with 3-ethynylaniline (87.5% yield)

Caption: Six-step synthesis of Erlotinib from ethyl 3,4-dihydroxybenzoate with reported yields.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: From this compound

Step 1: Synthesis of Erlotinib [1]

  • Reagents: this compound (37.01 g, 0.139 mol), acetonitrile (185 ml), 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol).

  • Procedure: The reagents are charged into a reaction flask with acetonitrile. The mixture is brought to reflux and maintained for approximately fifteen hours. After the reaction, the solvent is removed by distillation under vacuum.

  • Work-up: The raw product is suspended in ethyl acetate, and a solution of hydrochloric acid is added to precipitate Erlotinib HCl. The solid is filtered, washed, and dried.

Route 2: From 3,4-dihydroxy benzoic acid

This multi-step synthesis involves the following key transformations as detailed in the literature.[2][6]

Step 1: O-alkylation of 3,4-dihydroxy benzoic acid [2]

  • Yields a quantitative amount of an intermediate ester.

Step 2: Hydrolysis [2]

  • Affords 3,4-bis(2-methoxyethoxy)-benzoic acid with a 99.27% overall yield for the first two steps.

Step 3: Esterification [2]

  • Converts the carboxylic acid to ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 4: Nitration [2][6]

  • The ester is nitrated using nitric acid in glacial acetic acid at 0 °C to give the nitro product in 92.75% yield.[2][6]

Step 5: Reduction of the Nitro Group [2][6]

  • The nitro group is reduced using ammonium formate and a Pd/C catalyst at room temperature to yield 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a 92.33% yield.[2][6]

Step 6: Cyclization to Quinazolinone [2][6]

  • The amino-benzoate is cyclized using formamide and ammonium formate at 160-165 °C for 2 hours.

Step 7: Chlorination and Final Reaction [2]

  • The quinazolinone is chlorinated using oxalyl chloride, followed by reaction with 3-ethynylaniline to yield Erlotinib hydrochloride. The final step yields 83%.

Route 3: From ethyl 3,4-dihydroxybenzoate

This six-step synthesis provides an overall yield of 51%.[5]

Step 1: O-alkylation

  • Reagents: Ethyl 3,4-dihydroxybenzoate, 1-bromo-2-methoxyethane, K2CO3, DMF.

  • Procedure: The reaction is carried out at 100°C for 2 hours.

  • Yield: 94.3%

Step 2: Nitration

  • Reagents: The product from the previous step, nitric acid, glacial acetic acid.

  • Procedure: The reaction is performed at 0-5°C.

  • Yield: 90.7%

Step 3: Reduction

  • Reagents: The nitro compound, ammonium formate, Pd/C, propan-2-ol.

  • Procedure: The reaction occurs at room temperature.

  • Yield: 95.1%

Step 4: Cyclization

  • Reagents: The amino compound, ammonium formate, formamide.

  • Procedure: The mixture is heated to 160°C for 8 hours.

  • Yield: 79.6%

Step 5: Chlorination

  • Reagents: The quinazolinone, POCl3, DMAP.

  • Procedure: The reaction is conducted at 80-90°C.

Step 6: Final Coupling

  • Reagents: The chloro-quinazoline, 3-ethynylaniline, HCl, water.

  • Procedure: The reaction is carried out at 40°C.

  • Yield: 87.5%

Conclusion

The selection of a synthetic route for Erlotinib production is a critical decision influenced by factors such as cost, efficiency, and scalability. The use of This compound as a starting material offers a more streamlined and potentially higher-yielding pathway compared to the longer synthetic sequences starting from 3,4-dihydroxy benzoic acid or ethyl 3,4-dihydroxybenzoate. While the alternative routes have been well-established and optimized to provide respectable overall yields, the convergent nature of the benzonitrile route holds significant promise for industrial-scale production. This guide provides the necessary data and protocols to enable an informed comparison and facilitate the selection of the most appropriate synthetic strategy for specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS: 950596-58-4), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks associated with handling and disposal of this hazardous substance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its potential hazards and take appropriate safety measures.

Hazard Summary Table:

Hazard Statement CodeDescription
H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1][2]

Immediate Actions:

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[3][4]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]

  • If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][6] Disposable nitrile gloves should be discarded immediately if contaminated.[6]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[5]

  • Protective Clothing: A lab coat must be worn.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] If dusts or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.[4]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe laboratory practices.

  • Waste Segregation: this compound waste must be collected separately from other chemical waste streams to prevent potentially hazardous reactions.[7] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[4]

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[7][8] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] The label should also include the date of waste generation, the place of origin (department, room number), and the principal investigator's name and contact information.[9]

G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Disposal A Generate Waste (this compound) B Segregate from other waste streams A->B C Select compatible, sealed container B->C D Label container: 'Hazardous Waste' + Chemical Name + PI Info C->D E Store in designated Satellite Accumulation Area D->E F Keep container closed E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for waste pickup G->H I EHS transports for final disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[5]

  • Control the Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Detailed Disposal Protocol

The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.[9][11][12]

Step-by-Step Disposal Procedure:

  • Ensure Proper Packaging and Labeling: Verify that the waste container is securely closed and accurately labeled as described in Section 3.

  • Complete Hazardous Waste Paperwork: Fill out your institution's hazardous waste disposal form. This typically requires listing each chemical constituent and its approximate quantity.[9]

  • Request Pickup: Submit a hazardous waste pickup request to your EHS department.[11] Do not transport hazardous waste yourself.[11]

  • Maintain Records: Keep a copy of all disposal records for your laboratory's files, as required by regulations.[7]

Empty Container Disposal:

Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][11] The rinsate must be collected and disposed of as hazardous waste.[8][11] After triple-rinsing, the container can be defaced of its hazardous waste label and disposed of as regular trash.[11]

G cluster_chemical Chemical Waste cluster_container Empty Container start Disposal Decision Point A Package and Label Waste Container start->A E Triple-rinse with appropriate solvent start->E B Complete EHS Disposal Form A->B C Request EHS Waste Pickup B->C D EHS Manages Final Disposal C->D F Collect rinsate as hazardous waste E->F G Deface original label E->G H Dispose of container in regular trash G->H

Caption: Decision and process flow for chemical waste versus empty container disposal.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS No. 950596-58-4). The following procedures are based on available hazard information and general laboratory safety principles for handling aromatic amine and nitrile compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. Based on available safety data, the compound presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of personnel.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile gloves (minimum 0.11 mm thickness) and a disposable lab coatTo prevent skin contact, which can cause irritation. Aromatic amines can also be absorbed through the skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filterTo prevent inhalation of dust or vapors, which are harmful and can cause respiratory irritation.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial to minimize the risk of exposure when handling this compound.

prep Preparation handling Handling prep->handling Proceed to handling decon Decontamination handling->decon After handling storage Storage decon->storage Post-decontamination

Figure 1. High-level workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a calibrated analytical balance and all necessary glassware are clean and readily available inside a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to control dust and vapors.

    • Use spark-proof tools and avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Decontamination:

    • Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using a suitable decontaminating solution (e.g., a mild detergent and water, followed by a solvent rinse such as ethanol or acetone).

    • Wipe the exterior of the primary container before returning it to storage.

    • Remove and dispose of PPE in the designated hazardous waste stream.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid Solid Waste collection Segregated Hazardous Waste Collection solid->collection liquid Liquid Waste liquid->collection ppe Contaminated PPE ppe->collection incineration Licensed Chemical Incineration collection->incineration Final Disposal

Figure 2. Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any grossly contaminated solids (e.g., spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.

    • Contaminated PPE: All disposable PPE, such as gloves, lab coats, and respirator cartridges, that have come into contact with the chemical should be collected in a designated hazardous waste bag.

  • Waste Collection and Disposal:

    • Store all hazardous waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

    • The primary recommended method for the final disposal of aromatic amines and nitrile compounds is high-temperature incineration.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.